Emodinanthrone
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1,3,8-trihydroxy-6-methyl-10H-anthracen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-7-2-8-4-9-5-10(16)6-12(18)14(9)15(19)13(8)11(17)3-7/h2-3,5-6,16-18H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJSXCAVRQXZIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2)C=C(C=C3O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197684 | |
| Record name | Emodin anthrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Emodinanthranol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036457 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
491-60-1 | |
| Record name | 1,3,8-Trihydroxy-6-methyl-9(10H)-anthracenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Emodin anthrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emodin anthrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EMODIN-9-ANTHRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77C500W1A2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Emodinanthranol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036457 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
250 - 258 °C | |
| Record name | Emodinanthranol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036457 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Natural Occurrence, Biosynthesis, and Isolation of Emodinanthrone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emodinanthrone is a pivotal, yet often transient, natural product serving as the direct biosynthetic precursor to emodin (B1671224) and a vast family of related anthraquinones, xanthones, and other complex secondary metabolites.[1] As an anthrone (B1665570), it is characterized by a tricyclic aromatic core and is the penultimate, unoxidized intermediate in the widely studied emodin biosynthetic pathway.[2][3] Understanding the natural distribution and isolation of this compound is critical for researchers exploring the biosynthesis of these medically significant compounds and for developing synthetic biology approaches to produce them. This guide provides a comprehensive overview of its natural sources, biosynthetic pathway, and detailed methodologies for its isolation and purification.
Natural Occurrence
This compound, as a key intermediate, is found in organisms that produce emodin. Its presence is widespread across different biological kingdoms, including fungi, plants, and lichens.
-
Fungi : this compound is a central intermediate in the biosynthesis of a large group of fungal secondary metabolites.[1] It has been identified in a variety of filamentous fungi, encompassing both ascomycetes and basidiomycetes.[1] Notable genera include Aspergillus, such as Aspergillus nidulans, and Penicillium (now often classified under Talaromyces), such as Talaromyces islandicus. In these organisms, this compound is part of a metabolic cascade leading to compounds like geodin, pestheic acid, and various xanthones.
-
Plants : While emodin is a major bioactive compound in many plants, this compound exists as its direct precursor. It is primarily found in plant families rich in anthraquinones, such as Polygonaceae. Key species include Rheum palmatum (Rhubarb), Polygonum cuspidatum (Japanese knotweed), and various Rumex species. In plants, these compounds often play roles in defense mechanisms.
-
Lichens : Lichens, which are symbiotic organisms of fungi and algae, are known producers of unique secondary metabolites derived from the polyketide pathway. Many of these metabolites are of fungal origin. Given that fungi are a primary source of emodin-family compounds, lichens that contain these fungal partners are also considered natural sources of this compound and its derivatives.
Biosynthesis Pathway
In fungi and plants, this compound is synthesized via the acetate-malonate (polyketide) pathway. The process begins with the condensation of one acetyl-CoA starter unit with seven malonyl-CoA extender units, orchestrated by a Type II polyketide synthase (PKS) enzyme complex.
The key steps are:
-
Polyketide Chain Assembly : A linear octaketide chain is assembled by the PKS.
-
Cyclization and Aromatization : The octaketide undergoes a series of cyclization and aromatization reactions, releasing an enzyme-free intermediate, often atrochrysone (B1255113) carboxylic acid.
-
Decarboxylation : This intermediate is then decarboxylated to form this compound.
-
Oxidation : this compound is subsequently oxidized to the more stable anthraquinone, emodin. This final step can be catalyzed by an this compound oxygenase or may occur spontaneously under certain conditions.
Isolation and Purification Protocols
The isolation of this compound is challenging due to its relative instability and tendency to oxidize to emodin. Protocols are often adapted from well-established methods for emodin extraction, with careful handling to minimize degradation.
Generalized Experimental Protocol
1. Sample Preparation:
-
Source Material: Dried and powdered plant material (e.g., roots of Rheum palmatum) or fungal mycelia.
-
Pre-treatment: For plant sources containing glycosides, acid hydrolysis (e.g., with HCl) can be performed to cleave sugar moieties and increase the yield of free anthrones and anthraquinones.
2. Extraction:
-
Solvent Selection: this compound, like emodin, is soluble in moderately polar organic solvents such as ethanol (B145695), methanol (B129727), or chloroform.
-
Maceration/Soxhlet/Reflux:
-
Suspend the powdered material in the chosen solvent (e.g., 95% ethanol) at a solid-to-liquid ratio of 1:10 to 1:30 (w/v).
-
For reflux or soxhlet extraction, heat the mixture at the solvent's boiling point for 2-4 hours. This is efficient but may increase oxidation.
-
For maceration, allow the mixture to stand at room temperature for 24-48 hours with periodic agitation.
-
-
Advanced Methods:
-
Ultrasonic-Assisted Extraction (UAE): Sonicate the sample-solvent slurry for 30-60 minutes. This method enhances extraction efficiency at lower temperatures, potentially preserving the anthrone form.
-
Microwave-Assisted Extraction (MAE): A rapid method that uses microwave energy to heat the solvent and extract the compounds.
-
-
Filtration and Concentration: After extraction, filter the mixture to remove solid debris. Concentrate the resulting filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
3. Purification:
-
Column Chromatography (CC):
-
Stationary Phase: Silica (B1680970) gel (60-120 or 100-200 mesh) is commonly used.
-
Mobile Phase: A gradient solvent system is typically employed, starting with a non-polar solvent and gradually increasing polarity. A common system is a gradient of hexane-ethyl acetate (B1210297) or chloroform-methanol.
-
Procedure: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the packed column. Elute the column with the solvent gradient, collecting fractions.
-
-
Thin-Layer Chromatography (TLC):
-
Use TLC plates (e.g., silica gel 60 F254) to monitor the separation from the column and identify fractions containing the target compound.
-
Develop the plates in a suitable solvent system (e.g., hexane:ethyl acetate 8:2 v/v). Visualize spots under UV light (254 nm and 365 nm) or by spraying with a visualizing agent (e.g., 10% H₂SO₄ in ethanol followed by heating). This compound and related compounds typically appear as yellow or orange spots.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification to high purity, fractions enriched with this compound can be subjected to preparative HPLC using a C18 column.
-
A typical mobile phase would be a gradient of methanol and water (often with a small amount of acid like formic acid to improve peak shape).
-
4. Structure Elucidation:
-
The identity and purity of the isolated this compound can be confirmed using standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Quantitative Data
Direct quantitative data for this compound in natural sources is scarce due to its role as an intermediate. However, data for emodin, its stable product, is widely available and serves as an indicator of the biosynthetic capacity of the source organism.
Table 1: Selected Natural Sources of Emodin-Family Compounds
| Organism Type | Species | Common Name / Note | Reference(s) |
|---|---|---|---|
| Plant | Rheum palmatum, R. officinale | Rhubarb | |
| Plant | Polygonum cuspidatum | Japanese Knotweed | |
| Plant | Rumex hymenosepalus, R. cyprius | Canaigre, Cyprian Dock | |
| Fungus | Aspergillus nidulans | Filamentous fungus | |
| Fungus | Talaromyces islandicus | (Formerly Penicillium islandicum) |
| Lichen | Various species | Metabolites are of fungal origin | |
Table 2: Analytical Parameters for HPLC-Based Quantification of Emodin
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|
| Emodin | 0.15 mg/L | 0.29 mg/L | |
| Rhein | 0.15 mg/L | 0.29 mg/L | |
| Chrysophanol | 0.10 mg/L | 0.20 mg/L | |
| Physcion | 0.16 mg/L | 0.31 mg/L |
| Aloe-emodin | 0.15 mg/L | 0.27 mg/L | |
Conclusion
This compound is a fundamentally important natural product that bridges primary metabolism with a diverse array of bioactive secondary metabolites. While its natural occurrence is widespread in fungi, plants, and lichens, its inherent instability makes direct isolation challenging. By adapting established protocols for emodin and employing modern, milder extraction techniques coupled with robust chromatographic purification, researchers can successfully isolate this key intermediate. A thorough understanding of its biosynthesis and isolation is essential for further investigation into the pharmacological potential of its derivatives and for the bioengineering of microbial systems for their sustainable production.
References
Spectroscopic Characterization of Emodinanthrone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize Emodinanthrone (1,3,8-Trihydroxy-6-methyl-9(10H)-anthracenone). Due to the limited availability of published experimental spectroscopic data for this compound, this guide utilizes data from the closely related and extensively studied compound, Emodin, for illustrative purposes. The guide will detail the expected spectroscopic characteristics of this compound based on its structure and provide generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Introduction to this compound
This compound, also known as 1,3,8-Trihydroxy-6-methyl-9(10H)-anthracenone, is a natural product belonging to the anthracenone (B14071504) class of compounds. It is structurally related to Emodin, an anthraquinone (B42736) with a wide range of reported biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2] Accurate spectroscopic characterization is crucial for the identification, purity assessment, and structural elucidation of this compound in natural extracts and synthetic preparations.
The key structural difference between this compound and Emodin is the presence of a methylene (B1212753) group at the C10 position in this compound, whereas Emodin possesses a carbonyl group at this position. This seemingly minor difference significantly alters the electronic and structural properties of the molecule, which will be reflected in its spectroscopic data.
Predicted Spectroscopic Properties of this compound
While specific experimental data for this compound is scarce, we can predict its key spectroscopic features based on its chemical structure and by comparison with Emodin.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show signals for the aromatic protons, the methyl group protons, the hydroxyl protons, and, most distinctively, the methylene protons at the C10 position. These methylene protons would likely appear as a singlet in the aliphatic region of the spectrum, a key feature distinguishing it from Emodin. The chemical shifts of the aromatic protons will also differ from those of Emodin due to the change in the electronic nature of the central ring.
-
¹³C NMR: The carbon NMR spectrum of this compound will show signals for all 15 carbon atoms. A key diagnostic signal will be that of the C10 methylene carbon, which will appear in the aliphatic region. In contrast, Emodin's spectrum shows two carbonyl carbon signals in the downfield region (around 180-190 ppm). The chemical shifts of the aromatic carbons will also be influenced by the change in structure at C10.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (C₁₅H₁₂O₄), the expected exact mass is 256.0736 g/mol .[3] The mass spectrum should show a prominent molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this mass. The fragmentation pattern will be influenced by the stability of the anthrone (B1665570) ring system and the positions of the hydroxyl and methyl groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. The chromophore of this compound differs from that of Emodin. This difference in the conjugated system will result in different absorption maxima (λmax) compared to Emodin.
Spectroscopic Data of Emodin (for comparison)
The following tables summarize the experimental spectroscopic data for Emodin (1,3,8-trihydroxy-6-methylanthracene-9,10-dione).
NMR Data of Emodin
Table 1: ¹H and ¹³C NMR Data of Emodin in DMSO-d₆
| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | - | 164.4 |
| 2 | 7.05 (d, J=2.5 Hz) | 124.1 |
| 3 | - | 161.4 |
| 4 | 7.40 (d, J=2.5 Hz) | 108.8 |
| 4a | - | 132.7 |
| 5 | 7.10 (s) | 107.9 |
| 6 | - | 148.2 |
| 7 | 6.55 (s) | 108.7 |
| 8 | - | 165.5 |
| 8a | - | 113.2 |
| 9 | - | 189.6 |
| 9a | - | 108.9 |
| 10 | - | 181.2 |
| 10a | - | 135.0 |
| 6-CH₃ | 2.38 (s) | 21.5 |
| 1-OH | 12.1 (s) | - |
| 3-OH | 12.1 (s) | - |
| 8-OH | 11.9 (s) | - |
Data sourced from publicly available databases and literature.[4][5]
Mass Spectrometry (MS) Data of Emodin
Table 2: Key Mass Spectrometry Data for Emodin
| Parameter | Value |
| Molecular Formula | C₁₅H₁₀O₅ |
| Molecular Weight | 270.24 g/mol |
| Exact Mass | 270.0528 g/mol |
| Key m/z Fragments | 270 ([M]⁺), 242, 213, 185, 139 |
Fragmentation patterns can vary depending on the ionization technique and energy.
UV-Vis Spectroscopy Data of Emodin
Table 3: UV-Vis Absorption Maxima (λmax) of Emodin in Methanol
| λmax (nm) |
| 260 |
| 299 |
| 437 |
Data obtained from various sources.
Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of anthracenone natural products like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄)
-
NMR tubes (5 mm)
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified this compound sample. Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Ensure the sample is fully dissolved; sonication may be used to aid dissolution. Transfer the solution to an NMR tube. Add a small amount of TMS as an internal standard (0 ppm).
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to obtain a good signal-to-noise ratio.
-
Data Processing: Process the acquired Free Induction Decay (FID) signals by applying a Fourier transform. Phase and baseline correct the resulting spectra. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the TMS signal.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
Acids or bases for modifying the mobile phase (e.g., formic acid, ammonium (B1175870) acetate)
-
Mass spectrometer (e.g., LC-MS with ESI or APCI source, GC-MS)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1-10 µg/mL) in a suitable solvent compatible with the chosen ionization technique.
-
Method Development (for LC-MS): Develop a liquid chromatography method to separate the analyte from any impurities. This typically involves selecting an appropriate column (e.g., C18) and optimizing the mobile phase composition and gradient.
-
MS Acquisition: Introduce the sample into the mass spectrometer. Acquire data in both positive and negative ion modes to determine the best ionization. Perform a full scan analysis to identify the molecular ion.
-
Tandem MS (MS/MS) Analysis: Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to obtain fragmentation data. This helps in structural elucidation.
-
Data Analysis: Analyze the resulting mass spectra to determine the accurate mass of the molecular ion and to identify the m/z values of the major fragment ions. This data can be compared with databases or used for de novo structural confirmation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the absorption maxima (λmax) of this compound.
Materials:
-
This compound sample
-
Spectroscopic grade solvent (e.g., methanol, ethanol, or acetonitrile)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the chosen solvent. From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline correction over the desired wavelength range (e.g., 200-800 nm).
-
Sample Measurement: Rinse the sample cuvette with the this compound solution and then fill it. Place the cuvette in the sample holder of the spectrophotometer.
-
Data Acquisition: Scan the sample over the selected wavelength range.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.
Visualizations
General Workflow for Spectroscopic Characterization
Caption: General workflow for the spectroscopic characterization of a natural product.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
References
Biological activity of Emodinanthrone as an antibiotic
An In-depth Technical Guide on the Biological Activity of Emodin (B1671224) and its Derivatives as Antibiotics
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The available scientific literature predominantly focuses on the antibiotic properties of emodin, an anthraquinone (B42736), rather than its reduced form, emodinanthrone. This guide provides a comprehensive overview of the biological activity of emodin and its derivatives as antibiotic agents based on the current body of research.
Executive Summary
Emodin (1,3,8-trihydroxy-6-methylanthraquinone) is a naturally occurring anthraquinone found in various plants, fungi, and lichens, and has been a staple of traditional Chinese medicine for centuries.[1] Modern research has identified its broad-spectrum biological activities, including significant antibacterial properties.[1][2] This document synthesizes the current understanding of emodin's antibiotic potential, detailing its mechanism of action, antibacterial spectrum, and the enhanced activity of its derivatives. It also provides standardized experimental protocols for the evaluation of its antimicrobial efficacy.
Antibacterial Spectrum and Efficacy
Emodin has demonstrated notable bacteriostatic effects, particularly against Gram-positive bacteria.[2] Its efficacy against Gram-negative bacteria is limited, though this can be enhanced with the use of permeabilizing agents.[3] The antibacterial activity of emodin and its more potent derivatives, such as haloemodin (HEI2), has been quantified through Minimum Inhibitory Concentration (MIC) assays.
Quantitative Antibacterial Data
The following tables summarize the MIC values of emodin and its derivatives against a range of bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Emodin against Various Bacteria
| Bacterial Strain | MIC (µg/mL) | Source |
| Staphylococcus aureus ATCC 6538 | 256 | |
| Staphylococcus aureus | 3.9 | |
| Bacillus subtilis | 7.8 | |
| MRSA252 | 4 | |
| Streptococcus mutans | 500 - 2000 | |
| Aeromonas hydrophila | 100 | |
| Klebsiella pneumoniae | >500 | |
| Escherichia coli | >500 |
Table 2: Minimum Inhibitory Concentration (MIC) of Haloemodin (HEI2) against Resistant Bacteria
| Bacterial Strain | MIC (µg/mL) | Source |
| S. aureus ATCC 6538 | 2 | |
| Methicillin-resistant S. aureus (MRSA) | 4 - 32 | |
| Vancomycin-resistant Enterococci (VRE) | 8 - 16 |
Mechanism of Action
The antibacterial action of emodin and its derivatives is multifaceted, primarily involving the disruption of the bacterial cell membrane and interaction with cellular proteins.
Disruption of Bacterial Plasma Membrane
A key mechanism of action is the increase in the permeability of the bacterial plasma membrane to ions. Studies on haloemodin (HEI2), a derivative of emodin, have shown that it more rapidly increases the efflux of potassium ions from bacterial cells compared to the parent emodin molecule. This disruption of the ion gradient is a significant factor in the inhibition of bacterial growth.
Interaction with Proteins
Emodin and its derivatives also exhibit their antibacterial effects by binding to proteins. Fluorescence quenching and circular dichroism studies have demonstrated that haloemodin (HEI2) can spontaneously bind to bovine serum albumin (BSA), a model protein, through hydrogen bonds and van der Waals interactions. This binding can alter the protein's conformation, as evidenced by a decrease in its α-helical content, which can in turn disrupt its biological function.
Caption: Proposed mechanism of action for emodin derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the antibiotic activity of emodin.
Isolation and Purification of Emodin
A common method for isolating emodin from plant material, such as the roots of Cassia occidentalis, involves the following steps:
-
Extraction: The dried and powdered plant material is extracted with ethanol.
-
Fractionation: The crude ethanolic extract is subjected to column chromatography using a step gradient of dichloromethane (B109758) and methanol.
-
Bioassay-Guided Purification: Fractions are tested for antibacterial activity using a direct bioautographic assay against a test organism like Staphylococcus aureus.
-
Final Separation: Active fractions are further purified by preparative Thin Layer Chromatography (TLC) to yield pure emodin.
-
Structure Confirmation: The identity and purity of the isolated emodin are confirmed by spectroscopic methods such as 1H and 13C NMR.
Caption: Workflow for isolation and antibacterial testing of emodin.
Minimum Inhibitory Concentration (MIC) Determination
The microtiter broth dilution method is a standard procedure for determining the MIC of emodin.
-
Preparation of Inoculum: A standardized bacterial suspension is prepared to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilutions: Emodin is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Controls: Positive (bacteria and broth), negative (broth only), and solvent controls are included.
-
Incubation: The plate is incubated under appropriate conditions for the test organism (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of emodin that completely inhibits visible bacterial growth.
Assessment of Membrane Permeability
The effect of emodin on bacterial membrane permeability can be assessed by measuring the leakage of potassium ions.
-
Bacterial Culture: Bacteria are grown to the mid-logarithmic phase, harvested, and washed.
-
Treatment: The bacterial suspension is treated with emodin or its derivatives at a specified concentration.
-
Sampling: Aliquots are taken at different time intervals.
-
Measurement of Extracellular K+: The samples are centrifuged, and the supernatant is analyzed for potassium ion concentration using an appropriate method, such as atomic absorption spectrophotometry.
-
Analysis: An increase in the extracellular potassium concentration in the treated samples compared to the control indicates increased membrane permeability.
Structure-Activity Relationship
The antibacterial activity of emodin can be significantly enhanced through chemical modification. The introduction of halogen atoms, such as iodine, to the anthraquinone ring of emodin has been shown to produce derivatives with substantially greater potency, particularly against drug-resistant bacterial strains.
Caption: Emodin's structure-activity relationship.
Conclusion and Future Directions
Emodin and its derivatives represent a promising class of antibacterial compounds, particularly for combating Gram-positive pathogens, including drug-resistant strains. Their mechanism of action, which involves membrane disruption and protein interaction, suggests a lower likelihood of rapid resistance development compared to single-target antibiotics. Future research should focus on:
-
Optimizing the structure of emodin to enhance its activity against Gram-negative bacteria.
-
Investigating the in vivo efficacy and safety of potent emodin derivatives.
-
Elucidating the specific protein targets of emodin within the bacterial cell.
-
Exploring synergistic effects of emodin with existing antibiotics.
References
Solubility Profile of Emodinanthrone: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of emodinanthrone, a key intermediate in the biosynthesis of hypericin (B1674126) and a compound of interest for various pharmacological applications. Due to the limited availability of quantitative solubility data in peer-reviewed literature, this document summarizes the currently accessible information and provides a detailed, generalized experimental protocol for researchers to determine the solubility of this compound in common laboratory solvents.
Quantitative Solubility Data
The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and in vitro assay design. Presently, specific quantitative solubility data for this compound in a range of common laboratory solvents is not widely published. However, based on available information for this compound and the closely related compound emodin (B1671224), a general solubility profile can be inferred.
One available data point indicates that this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of at least 10 mM[1]. Emodin, a structurally similar anthraquinone, is reported to be practically insoluble in water but soluble in alcohol and aqueous alkali hydroxide (B78521) solutions[2]. This suggests that this compound likely exhibits poor solubility in aqueous solutions and higher solubility in organic polar aprotic and protic solvents.
For clarity and to highlight the current data gap, the available quantitative and qualitative solubility information is summarized in the table below. Researchers are strongly encouraged to experimentally determine the solubility of this compound in their specific solvent systems.
| Solvent | Chemical Formula | Type | Quantitative Solubility of this compound | Qualitative Solubility of Emodin[2] |
| Water | H₂O | Polar Protic | Data not available | Practically Insoluble |
| Ethanol | C₂H₅OH | Polar Protic | Data not available | Soluble |
| Methanol | CH₃OH | Polar Protic | Data not available | Data not available |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | ≥ 10 mM[1] | Data not available |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Data not available | Data not available |
| Acetone | C₃H₆O | Polar Aprotic | Data not available | Data not available |
| Chloroform | CHCl₃ | Nonpolar | Data not available | Data not available |
Table 1: Summary of Available Solubility Data for this compound and the Related Compound Emodin.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of this compound, adapted from standard laboratory procedures for solubility assessment.[3] This method relies on visual observation to determine if the compound has fully dissolved.
Materials:
-
This compound (solid powder)
-
Selected laboratory solvents (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Vials or test tubes with secure caps
-
Vortex mixer
-
Sonicator (water bath)
-
Incubator or water bath capable of maintaining 37°C
-
Pipettes
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a specific amount of this compound (e.g., 1 mg or 5 mg) and place it into a clean, dry vial.
-
Add a small, precise volume of the chosen solvent to the vial to achieve a high starting concentration (e.g., 10 mg/mL).
-
-
Solubilization Attempts (at Room Temperature):
-
Cap the vial securely and vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source. If the solution is clear with no visible particles, the compound is considered soluble at this concentration.
-
If the compound is not fully dissolved, place the vial in a water bath sonicator for 15-30 minutes.
-
After sonication, visually inspect the solution again.
-
-
Solubilization Attempts (with Heating):
-
If the compound remains undissolved, transfer the vial to a 37°C incubator or water bath for 30-60 minutes. Intermittent vortexing during this period can aid dissolution.
-
Visually inspect the solution. If clear, the compound is soluble at this concentration with gentle heating. Note that precipitation may occur upon cooling to room temperature.
-
-
Serial Dilution for Determining Upper Solubility Limit:
-
If the compound did not dissolve at the initial high concentration, perform serial dilutions.
-
In a new set of vials, prepare solutions of decreasing concentrations (e.g., 5 mg/mL, 1 mg/mL, 0.5 mg/mL, etc.) by adding a known amount of this compound to increasing volumes of the solvent.
-
Repeat the solubilization steps (vortexing, sonication, and optional heating) for each concentration.
-
The highest concentration at which the compound fully dissolves is considered its solubility in that solvent under the tested conditions.
-
Experimental Workflow Diagram:
Caption: Figure 1: A flowchart illustrating the stepwise experimental procedure for determining the solubility of this compound.
References
An In-depth Technical Guide to the Chemical Structure and Stability of Emodinanthrone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emodinanthrone, a reduced form of the naturally occurring anthraquinone (B42736) emodin (B1671224), is a molecule of significant interest in medicinal chemistry and pharmacology. Its chemical structure and inherent stability are critical determinants of its biological activity, bioavailability, and formulation development. This technical guide provides a comprehensive overview of the chemical structure of this compound and a detailed analysis of its stability under various conditions. Methodologies for stability-indicating assays and forced degradation studies are presented, along with an exploration of its potential involvement in cellular signaling pathways, drawing parallels with its oxidized counterpart, emodin.
Chemical Structure of this compound
This compound, systematically named 1,3,8-trihydroxy-6-methyl-10H-anthracen-9-one, is an anthracenone (B14071504) derivative.[1][2][3] It is structurally characterized by a tricyclic aromatic system with three hydroxyl groups and a methyl group attached to the anthracene (B1667546) core.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1,3,8-trihydroxy-6-methyl-10H-anthracen-9-one | [1][2] |
| Synonyms | Emodin-9-anthrone, Protophyscihydrone, Emodinol | |
| Molecular Formula | C₁₅H₁₂O₄ | |
| Molecular Weight | 256.25 g/mol | |
| CAS Number | 491-60-1 | |
| Appearance | Light yellow to yellow solid | |
| Melting Point | 254-258 °C (decomposes) |
This compound exists in tautomeric forms, including the anthranol form, which can influence its chemical reactivity and stability. It is also considered the reduced form of emodin (1,3,8-trihydroxy-6-methylanthracene-9,10-dione), a well-studied anthraquinone. This relationship is crucial as the interconversion between these two forms can be influenced by the local redox environment and is a key aspect of its biological activity.
Chemical Stability of this compound
The stability of this compound is a critical parameter for its handling, formulation, and biological activity. Like many phenolic compounds, its stability is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. While specific quantitative data for this compound is limited, valuable insights can be drawn from studies on structurally related compounds like aloe-emodin (B1665711) and emodin.
pH-Dependent Stability
The pH of the medium is expected to significantly impact the stability of this compound. In acidic conditions, related compounds like aloe-emodin have shown susceptibility to hydrolysis. Conversely, in alkaline solutions, phenolic hydroxyl groups can deprotonate, increasing susceptibility to oxidation. For instance, studies on similar compounds have shown that degradation rates increase with increasing pH.
Thermal Stability
Elevated temperatures can accelerate the degradation of this compound. Thermal degradation of related anthraquinones has been observed to follow first-order kinetics. For instance, forced degradation studies on aloe-emodin and emodin have shown moderate degradation when exposed to dry heat at 105°C for 8 hours.
Photostability
Exposure to light, particularly UV radiation, can induce photodegradation of this compound. This process often involves the generation of reactive oxygen species that can lead to the oxidation of the molecule to emodin and other degradation products. Studies on aloe-emodin and emodin have shown less degradation when exposed to sunlight or UV-254 nm for 8 hours compared to other stress conditions.
Oxidative Stability
This compound is susceptible to oxidation, readily converting to its more stable oxidized form, emodin. This oxidation can be triggered by atmospheric oxygen, especially in the presence of light, metal ions, or at alkaline pH. Forced degradation studies using hydrogen peroxide have demonstrated the oxidative lability of related anthraquinones.
Table 2: Summary of Forced Degradation Studies on Related Anthraquinones (Aloe-Emodin and Emodin)
| Stress Condition | Reagents and Conditions | Observed Degradation of Aloe-Emodin | Observed Degradation of Emodin | Reference |
| Acid Hydrolysis | 0.1 N HCl, 2 hours | Susceptible (29.22% degradation) | Susceptible (23.88% degradation) | |
| Alkaline Hydrolysis | 0.1 N NaOH, 2 hours | Less susceptible | Less susceptible (95.33% remaining) | |
| Oxidation | 6% v/v H₂O₂, 3 hours | Moderate (61.87% remaining) | Moderate (76.68% remaining) | |
| Thermal Degradation | Dry heat at 105°C, 8 hours | Less susceptible (89.23% remaining) | Moderate (82.05% remaining) | |
| Photodegradation | Sunlight or UV-254 nm, 8 hours | Less susceptible (85.74% remaining) | Less susceptible (86.54% remaining) | |
| Hydrolytic Degradation | Water at 80°C, 8 hours | Susceptible (36.23% degradation) | Moderate (70.22% remaining) |
Experimental Protocols for Stability Assessment
To ensure the quality and efficacy of this compound in research and pharmaceutical development, robust stability-indicating analytical methods are essential. The following are detailed methodologies adapted from studies on related compounds for conducting forced degradation studies and subsequent analysis.
General Workflow for Stability Testing
Detailed Experimental Protocols
3.2.1. Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or a mixture of methanol and water.
3.2.2. Forced Degradation Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the solution at 80°C for 60 minutes. After the specified time, cool the solution and neutralize it with an appropriate volume of 1 M NaOH.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the solution at 80°C for 60 minutes. After the specified time, cool the solution and neutralize it with an appropriate volume of 1 M HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature for 60 minutes.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 24 hours. After exposure, dissolve a known amount of the stressed solid in the mobile phase for analysis.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) in a photostability chamber for a specified duration (e.g., 24 hours). A control sample should be kept in the dark under the same conditions.
3.2.3. Analytical Method: A stability-indicating HPLC method is crucial for separating this compound from its degradation products.
-
Chromatographic System: A reversed-phase HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective.
-
Detection: A photodiode array (PDA) detector is recommended to monitor the elution profile at multiple wavelengths and to check for peak purity. A suitable wavelength for quantification would be around the λmax of this compound.
-
Quantification: The percentage degradation can be calculated by comparing the peak area of this compound in the stressed samples with that of an unstressed standard solution.
3.2.4. Identification of Degradation Products: Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of degradation products. By analyzing the mass spectra and fragmentation patterns of the degradation products, their structures can be proposed.
Potential Signaling Pathway Involvement
While direct studies on the signaling pathways modulated by this compound are scarce, the extensive research on its oxidized form, emodin, provides a strong basis for hypothesizing its potential biological targets. Emodin is known to interact with multiple signaling pathways, and it is plausible that this compound, as its precursor and a structurally similar molecule, may exert similar or complementary effects.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Emodin has been shown to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects. It is hypothesized that this compound could also modulate this pathway, potentially by interfering with the IκB kinase (IKK) complex or by preventing the nuclear translocation of NF-κB subunits.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is crucial for regulating cell proliferation, differentiation, and apoptosis. Emodin has been reported to modulate the activity of various components of the MAPK pathway in different cell types. This compound may similarly influence these kinases, leading to downstream effects on gene expression and cellular responses.
Conclusion
This compound is a molecule with a well-defined chemical structure that exhibits a stability profile sensitive to environmental factors such as pH, temperature, light, and oxidation. Understanding its stability is paramount for its successful application in research and drug development. The experimental protocols outlined in this guide provide a robust framework for assessing its stability and identifying potential degradation products. While its direct interaction with cellular signaling pathways requires further investigation, the extensive knowledge of its oxidized counterpart, emodin, offers valuable insights into its potential biological activities. Future research should focus on obtaining specific quantitative stability data for this compound and elucidating its precise molecular mechanisms of action.
References
Methodological & Application
High-Yield Chemical Synthesis of Emodinanthrone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emodinanthrone, a reduced form of the natural anthraquinone (B42736) emodin (B1671224), serves as a critical precursor in the synthesis of bioactive compounds such as hypericin (B1674126). Its own therapeutic potential is also an emerging area of interest, with studies identifying it as a high-affinity ligand for targets like ATP1A1. This document provides a detailed protocol for the high-yield chemical synthesis of this compound from emodin, based on an optimized reduction method. Additionally, it outlines the known biological context of its closely related precursor, emodin, to provide a basis for further research into this compound's specific mechanisms of action.
Introduction
This compound is an anthrone (B1665570) derivative that plays a significant role as a key intermediate in the synthesis of complex natural products, most notably hypericin, a potent photosensitizer with antiviral and anticancer properties. The efficient production of this compound is therefore a crucial step for the development of these and other novel therapeutics. The primary route to this compound is through the chemical reduction of emodin, a readily available natural product. This document details an optimized, high-yield protocol for this conversion on a multigram scale.
While the bioactivity of emodin is extensively studied, the specific signaling pathways and mechanisms of action for this compound are less understood. Given that this compound is the immediate precursor and metabolite of emodin, understanding emodin's biological interactions provides a valuable framework for investigating this compound. Emodin is known to modulate a variety of signaling pathways involved in inflammation, cell proliferation, and fibrosis, such as the TGF-β/SMAD and NF-κB pathways[1][2]. This document will also present an overview of a key signaling pathway associated with emodin to guide future research into this compound's pharmacological profile.
Chemical Synthesis of this compound
The synthesis of this compound is achieved through the reduction of emodin. An optimized protocol using tin(II) chloride (SnCl₂) in an acidic medium has been shown to produce excellent yields on a gram scale[3][4].
Experimental Protocols
Protocol: Reduction of Emodin to this compound
This protocol is adapted from the optimized method described by Gonçalves et al. (2018) for the multigram preparation of this compound[3].
Materials:
-
Emodin (C₁₅H₁₀O₅)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl, ~37%)
-
Glacial acetic acid
-
Deionized water
-
Nitrogen gas (N₂) or Argon (Ar) for inert atmosphere
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend emodin in glacial acetic acid. The flask should be of sufficient size to accommodate the reaction volume.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen, which can promote the re-oxidation of this compound back to emodin. Maintain a positive pressure of inert gas throughout the reaction.
-
Preparation of Reducing Agent: In a separate beaker, dissolve tin(II) chloride dihydrate in concentrated hydrochloric acid. This solution should be prepared fresh.
-
Reduction Reaction: Add the freshly prepared SnCl₂/HCl solution to the emodin suspension. Heat the reaction mixture with stirring. The exact temperature and reaction time are critical for optimal yield and should be carefully monitored. While the specific parameters from the optimized protocol are not publicly detailed, typical conditions for similar reductions range from 60°C to reflux for a period of 1 to 4 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Precipitation and Isolation: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. The product, this compound, will precipitate out of the solution.
-
Washing and Purification: Collect the precipitate by vacuum filtration. Wash the solid product thoroughly with deionized water to remove any remaining acid and tin salts. Further washing with a non-polar solvent like hexane (B92381) can be performed to remove non-polar impurities.
-
Drying: Dry the purified this compound under vacuum to obtain the final product.
Data Presentation
The following table summarizes the key parameters for the synthesis of this compound.
| Parameter | Value/Condition | Reference |
| Starting Material | Emodin | |
| Reducing Agent | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | |
| Acidic Medium | Concentrated Hydrochloric Acid (HCl) | |
| Solvent | Glacial Acetic Acid | |
| Scale | Multigram (e.g., 10 grams) | |
| Reported Yield | Excellent |
Note: The exact percentage yield from the optimized protocol is not specified in the available literature but is described as "excellent" for a 10-gram scale preparation.
Experimental Workflow and Chemical Transformation
The workflow for the synthesis and the chemical transformation are illustrated below.
Caption: Experimental workflow for this compound synthesis.
Caption: Chemical reduction of emodin to this compound.
Biological Signaling Pathways
While the specific signaling pathways modulated by this compound are a subject of ongoing research, the biological activities of its immediate precursor, emodin, are well-documented. Emodin is known to interact with multiple signaling cascades, including the Transforming Growth Factor-beta (TGF-β) pathway, which is crucial in cellular processes like growth, differentiation, and fibrosis.
TGF-β/SMAD Signaling Pathway and Emodin's Role:
The TGF-β signaling pathway is initiated by the binding of TGF-β1 to its receptor, leading to the phosphorylation of SMAD proteins (SMAD2/3). These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes, many of which are involved in fibrosis (e.g., collagen). Emodin has been shown to inhibit this pathway by reducing the phosphorylation of SMAD2 and SMAD3, thereby attenuating the fibrotic response.
Caption: Emodin's inhibitory effect on the TGF-β/SMAD pathway.
Conclusion
The protocol described provides a reliable and high-yielding method for the synthesis of this compound, a valuable intermediate for further chemical synthesis and a compound of interest for direct therapeutic applications. While its specific biological mechanisms are still being elucidated, the extensive knowledge of its precursor, emodin, offers a strong foundation for future research. The application notes and protocols provided herein are intended to facilitate further investigation into the synthesis and biological activity of this compound by the scientific community.
References
- 1. Effects of Emodin, a Plant-Derived Anthraquinone, on TGF-β1-Induced Cardiac Fibroblast Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emodin Isolated from Polygoni cuspidati Radix Inhibits TNF-α and IL-6 Release by Blockading NF-κB and MAP Kinase Pathways in Mast Cells Stimulated with PMA Plus A23187 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimized protocol for multigram preparation of emodin anthrone, a precursor in the hypericin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of Emodinanthrone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Emodinanthrone using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). Given the limited availability of specific validated methods for this compound, the following protocols are adapted from well-established and validated methods for the structurally similar and related compounds, emodin (B1671224) and aloe-emodin. This compound is a known precursor to emodin, and thus, these methods provide a strong starting point for the development and validation of a specific this compound assay.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a robust and widely used technique for the quantification of anthraquinones. The following protocol is based on methods developed for emodin and aloe-emodin, which are suitable for the analysis of this compound.
Quantitative Data Summary
The following table summarizes typical performance characteristics of HPLC methods for related anthraquinones, which can be expected for a validated this compound method.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.999 | [1] |
| Limit of Detection (LOD) | 0.01 - 0.11 µg/mL | [1][2] |
| Limit of Quantification (LOQ) | 0.03 - 0.34 µg/mL | [2] |
| Precision (%RSD) | < 5.78% | |
| Accuracy/Recovery (%) | 86.9 - 107.8% |
Experimental Protocol: HPLC-UV
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of an acidified aqueous solution and an organic solvent.
-
Solvent A: 0.1% Formic Acid or 0.1% Orthophosphoric acid in Water.
-
Solvent B: Methanol (B129727) or Acetonitrile.
-
-
Elution Profile (Example Gradient):
-
Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B over the run time to elute the analyte.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 - 20 µL.
-
Detection Wavelength: Anthraquinones typically have strong absorbance between 254 nm and 290 nm. A wavelength of around 256 nm is a good starting point for this compound. A photodiode array detector can be used to monitor multiple wavelengths and obtain the UV spectrum for peak purity assessment.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: The sample preparation will depend on the matrix.
-
For Plant Extracts: A common method involves extraction with an organic solvent like methanol or ethanol, followed by filtration through a 0.45 µm syringe filter before injection.
-
For Formulations: The sample may need to be dissolved in a suitable solvent and then diluted to fall within the calibration range.
-
4. Analysis and Quantification:
-
Inject the calibration standards to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for the analysis of low levels of this compound, especially in complex matrices.
Quantitative Data Summary
The following table summarizes typical performance characteristics of LC-MS methods for related anthraquinones.
| Parameter | Typical Value | Reference |
| Linearity (r²) | ≥ 0.995 | |
| Limit of Detection (LOD) | 0.01 - 0.025 ng on-column | |
| Limit of Quantification (LOQ) | 2.6 - 27.57 ng/mL | |
| Precision (%RSD) | < 4.5% | |
| Accuracy/Recovery (%) | 74 - 118% |
Experimental Protocol: LC-MS
1. Instrumentation:
-
LC-MS system equipped with an electrospray ionization (ESI) source and a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
2. Chromatographic Conditions:
-
Column: UPLC/UHPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) for faster analysis.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid or 0.5% Acetic Acid in Water.
-
Solvent B: Methanol or Acetonitrile with 0.1% Formic Acid or 0.5% Acetic Acid.
-
-
Elution Profile: A gradient elution is typically used to achieve good separation and peak shape.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 1 - 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often preferred for anthraquinones.
-
Ion Source Parameters:
-
Capillary Voltage: ~3.0-4.0 kV.
-
Source Temperature: ~120-150 °C.
-
Desolvation Temperature: ~350-450 °C.
-
Nebulizer Gas (Nitrogen) Flow: Optimize for best signal.
-
-
MS/MS Detection (Multiple Reaction Monitoring - MRM): For quantitative analysis, a triple quadrupole mass spectrometer operating in MRM mode is ideal. This involves monitoring a specific precursor ion to product ion transition for this compound, which provides high selectivity and sensitivity. The specific MRM transitions would need to be determined by infusing a standard solution of this compound.
4. Standard and Sample Preparation:
-
Follow the same procedures as for the HPLC-UV method, ensuring that the final solvent is compatible with the LC-MS system.
5. Analysis and Quantification:
-
Optimize the MS parameters by infusing a standard solution of this compound to determine the optimal precursor and product ions for MRM.
-
Generate a calibration curve using the prepared standards.
-
Analyze the samples and quantify this compound based on the peak area of the specific MRM transition.
Visualizations
Experimental Workflow
Caption: General workflow for the quantification of this compound.
Relationship between HPLC and LC-MS
Caption: Principles of HPLC and LC-MS for analytical quantification.
References
Application Notes and Protocols for Emodinanthrone as an Oxygenase Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emodinanthrone is a key intermediate in the biosynthesis of numerous bioactive anthraquinones, such as emodin (B1671224). The enzymatic oxidation of this compound to emodin is catalyzed by a class of enzymes known as anthrone (B1665570) oxygenases. This conversion is a critical step in the production of many secondary metabolites with potential therapeutic applications, including antiviral, antitumor, and anti-inflammatory properties.[1] The study of this enzymatic reaction is crucial for understanding the biosynthesis of these compounds and for the potential bioengineering of novel therapeutics.
This document provides detailed application notes and protocols for utilizing this compound as a substrate in oxygenase assays, particularly focusing on the well-characterized anthrone oxygenase, AknX, from Streptomyces galilaeus.[2]
Principle of the Assay
The oxygenase assay with this compound is based on the enzymatic conversion of this compound to emodin. This reaction can be monitored by measuring the increase in absorbance at a specific wavelength due to the formation of the product, emodin. Anthrone oxygenase activity is determined by quantifying the rate of emodin formation.
Featured Enzyme: AknX Anthrone Oxygenase
AknX is an anthrone oxygenase involved in the biosynthesis of aklavinone, a precursor to important anthracycline antibiotics.[2] It has been shown to efficiently catalyze the oxidation of this compound to emodin, making it an excellent model enzyme for studying this class of reactions.[2][3]
Quantitative Data
The following table summarizes the kinetic parameters of wild-type AknX and one of its mutants with this compound as the substrate. This data is essential for designing kinetic experiments and for comparative studies.
| Enzyme | Km (μM) | Vmax (nmol/min/mg) | Vmax/Km (nmol/min/mg/μM) |
| Wild-type AknX | 15.4 | 28.6 | 1.86 |
| W67F Mutant | 18.5 | 0.05 | 0.0027 |
Table 1: Kinetic parameters of AknX and its W67F mutant for the substrate this compound. Data sourced from Chung et al., 2002.
Experimental Protocols
Spectrophotometric Assay for Anthrone Oxygenase Activity
This protocol is adapted from the method used for characterizing AknX activity.
Materials:
-
This compound
-
Ethylene (B1197577) glycol monomethyl ether
-
Potassium phosphate (B84403) buffer (0.5 M, pH 6.5)
-
Purified anthrone oxygenase (e.g., AknX)
-
Spectrophotometer capable of measuring absorbance at 490 nm
-
Cuvettes
Procedure:
-
Prepare the reaction mixture: In a cuvette, combine 1.8 ml of 0.5 M potassium phosphate buffer (pH 6.5) and 1.0 ml of ethylene glycol monomethyl ether containing 0.2 µmol of this compound.
-
Pre-incubate: Incubate the reaction mixture at 30°C for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction: Start the reaction by adding a known amount of the enzyme solution to the cuvette.
-
Monitor absorbance: Immediately begin monitoring the increase in absorbance at 490 nm for a set period (e.g., 5-10 minutes). Record the absorbance at regular intervals.
-
Calculate the reaction rate: The rate of emodin formation can be calculated using the Beer-Lambert law. The molar extinction coefficient difference (Δε) between this compound and emodin at 490 nm is 6.35 x 10³ M⁻¹cm⁻¹.
Rate (mol/min) = (ΔA/min) / (Δε * l)
where:
-
ΔA/min is the initial rate of change in absorbance.
-
Δε is the difference in molar extinction coefficient (6.35 x 10³ M⁻¹cm⁻¹).
-
l is the path length of the cuvette (typically 1 cm).
-
HPLC Method for Emodin and this compound Separation (Alternative/Confirmatory Assay)
For a more detailed analysis or confirmation of the spectrophotometric assay results, High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify this compound and emodin.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., ET 250/8/4 Nucleosil 7 C18).
-
Mobile Phase: A gradient of methanol (B129727) and water is typically effective.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at 320 nm for anthrones (this compound) and 420 nm for anthraquinones (emodin).
-
Injection Volume: 15 µL.
Procedure:
-
Prepare standards: Prepare standard solutions of this compound and emodin of known concentrations.
-
Prepare samples: At various time points of the enzymatic reaction, quench the reaction (e.g., by adding a strong acid or organic solvent). Centrifuge to remove the enzyme.
-
Inject and analyze: Inject the supernatant onto the HPLC column and run the separation method.
-
Quantify: Create a standard curve for both this compound and emodin. Use the peak areas from the chromatograms of the reaction samples to determine the concentration of the substrate consumed and the product formed over time.
Visualizations
Biosynthetic Pathway of Emodin
The following diagram illustrates the position of the anthrone oxygenase-catalyzed step within the broader biosynthetic pathway leading to emodin and its derivatives.
Caption: Emodin Biosynthesis Pathway.
Experimental Workflow for Oxygenase Assay
The diagram below outlines the general workflow for performing an oxygenase assay using this compound as a substrate.
Caption: Oxygenase Assay Workflow.
References
- 1. Effects of Emodin, a Plant-Derived Anthraquinone, on TGF-β1-Induced Cardiac Fibroblast Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of emodin, a plant-derived anthraquinone, on TGF-β1-induced cardiac fibroblast activation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Emodinanthrone Cytotoxicity Assay in Cancer Cell Lines
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Emodinanthrone, a naturally occurring anthraquinone, has demonstrated significant anticancer properties across various cancer cell lines.[1][2] Its cytotoxic effects are attributed to the induction of apoptosis, inhibition of cell proliferation, and the modulation of key signaling pathways.[1][3][4] This document provides detailed protocols for assessing the cytotoxicity of this compound in cancer cell lines using two common colorimetric assays: the MTT assay and the LDH assay. Additionally, it outlines the key signaling pathways implicated in this compound-induced cell death.
Data Presentation
Table 1: Exemplary IC50 Values of Emodin in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| A549 | Lung Cancer | MTT | 24 | ~30 | |
| H520 | Lung Cancer | MTT | 24 | ~15-30 | |
| HepG2 | Liver Cancer | MTT | 24 | ~20-80 | |
| SMMC-7721 | Liver Cancer | MTT | 24 | ~20 | |
| HT29 | Colon Cancer | MTT | 24 | ~40-60 | |
| RKO | Colon Cancer | MTT | 24 | ~40-60 | |
| U266 | Multiple Myeloma | MTT | 48 | ~2.0-4.0 | |
| MM1s | Multiple Myeloma | MTT | 48 | ~1.0-2.0 |
Note: IC50 values are highly dependent on the specific experimental conditions, including cell line, seeding density, and incubation time. The values presented here are for illustrative purposes.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 40, 80, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage.
Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
LDH Cytotoxicity Assay Kit (commercially available kits provide necessary reagents such as substrate mix, assay buffer, and stop solution)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Step 1).
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay (Step 2).
-
It is crucial to include the following controls in triplicate:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis solution (provided in the kit) 45 minutes before the end of the incubation period.
-
Vehicle control: Cells treated with the same concentration of DMSO as the highest this compound concentration.
-
Background control: Culture medium only.
-
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5-10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the plate containing the supernatants.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Stopping the Reaction:
-
Add 50 µL of the stop solution (provided in the kit) to each well.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Mandatory Visualization
Caption: Experimental workflow for determining this compound cytotoxicity.
Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.
References
- 1. Emodin Promotes Apoptosis of Human Endometrial Cancer Through Regulating the MAPK and PI3K/ AKT Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Emodin induces hepatocellular carcinoma cell apoptosis through MAPK and PI3K/AKT signaling pathways <i>in vitro</i> and <i>in vivo</i> - ProQuest [proquest.com]
Emodinanthrone as a Standard for Chromatographic Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emodinanthrone, a precursor to the biologically active anthraquinone (B42736) emodin (B1671224), is a critical analyte in the study of various natural products and pharmaceutical formulations. Accurate and reliable quantification of this compound is essential for quality control, pharmacokinetic studies, and understanding the biosynthesis of emodin. This document provides detailed application notes and protocols for the use of this compound as a standard in High-Performance Liquid Chromatography (HPLC) analysis. The methodologies presented are based on established principles for the analysis of structurally related anthraquinones and can be adapted for specific laboratory requirements.
Stability and Storage of this compound Standard
Proper handling and storage of the this compound standard are crucial for maintaining its integrity and ensuring accurate analytical results.
Storage Conditions:
-
Long-term storage: For long-term stability, this compound standard should be stored at -20°C to -80°C, protected from light.
-
Short-term storage: For daily use, a stock solution can be stored at 2-8°C for a limited period, though it is recommended to prepare fresh working solutions.
Solution Stability: Standard solutions of anthraquinones are susceptible to degradation when exposed to light and elevated temperatures. It is advisable to use amber vials or wrap containers with aluminum foil to protect solutions from light. The stability of the working standard solution under specific laboratory conditions should be verified.
Experimental Protocols
Preparation of Standard Stock and Working Solutions
1. Standard Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve the standard in 10 mL of a suitable solvent, such as methanol (B129727) or a mixture of methanol and water (e.g., 1:1 v/v), in a 10 mL volumetric flask.
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Store the stock solution under the recommended storage conditions.
2. Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to be used in the HPLC analysis.
-
The concentration range for the calibration curve should be selected based on the expected concentration of this compound in the samples to be analyzed.
High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general reversed-phase HPLC method for the analysis of this compound. Method optimization and validation are recommended for specific applications.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A) 0.1% Formic acid in WaterB) Methanol or Acetonitrile |
| Gradient Elution | Start with a suitable ratio of A:B and gradually increase the percentage of B over the run time to ensure separation from other components. A typical gradient might be: 0-5 min: 90% A, 10% B 5-20 min: Gradient to 10% A, 90% B 20-25 min: 10% A, 90% B 25-30 min: Return to 90% A, 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-35 °C |
| Detection | UV-Vis or Photodiode Array (PDA) detector. The detection wavelength should be set at the maximum absorbance of this compound (preliminary UV scan recommended, typically around 280 nm and 430 nm for related anthraquinones). |
System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include:
-
Tailing factor: Should be close to 1.
-
Theoretical plates: A high number indicates good column efficiency.
-
Repeatability of injections: Low relative standard deviation (RSD) for peak area and retention time of replicate injections of a standard solution.
Data Presentation
The following tables summarize typical quantitative data that should be generated during method validation for this compound analysis, based on data for the closely related compound emodin.[1][2][3]
Table 1: Linearity Data
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1.0 - 100 | ≥ 0.999 |
| 0.5 - 50 | ≥ 0.999 |
| 0.25 - 25 | ≥ 0.998 |
Table 2: Precision Data
| Analyte Concentration | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low QC | < 2.0% | < 3.0% |
| Mid QC | < 1.5% | < 2.5% |
| High QC | < 1.0% | < 2.0% |
Table 3: Accuracy and Recovery Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Accuracy (%) | Recovery (%) |
| Low | (Value) | 95 - 105 | 95 - 105 |
| Mid | (Value) | 98 - 102 | 98 - 102 |
| High | (Value) | 98 - 102 | 98 - 102 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Typical Value (µg/mL) |
| LOD | 0.05 - 0.1 |
| LOQ | 0.15 - 0.3 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the chromatographic analysis of this compound.
Conversion of this compound to Emodin and Subsequent Signaling Pathways
This compound is a direct precursor to emodin, which is known to interact with multiple signaling pathways implicated in various cellular processes.[4][5]
Caption: Conversion of this compound to emodin and its major signaling targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of HPLC-PDA Assay method of Frangula emodin | Semantic Scholar [semanticscholar.org]
- 3. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The versatile emodin: A natural easily acquired anthraquinone possesses promising anticancer properties against a variety of cancers - PMC [pmc.ncbi.nlm.nih.gov]
Methods for Studying Emodinanthrone Microbial Transformation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and protocols for investigating the microbial transformation of emodinanthrone. This document outlines procedures for microbial cultivation, biotransformation, metabolite extraction, and analysis, enabling researchers to explore the production of bioactive compounds like emodin (B1671224) from its precursor, this compound.
Introduction
This compound is a key intermediate in the biosynthesis of numerous bioactive anthraquinones, including emodin.[1] The microbial transformation of this compound, particularly its oxidation to emodin, is a significant area of research for the sustainable production of these valuable compounds.[2] This process is primarily catalyzed by microbial enzymes, such as this compound oxygenase, which has been identified in fungi like Aspergillus terreus.[1][2] Understanding and optimizing this biotransformation is crucial for applications in drug development and biotechnology.
Experimental Workflows
A typical workflow for studying the microbial transformation of this compound involves several key stages, from selecting and cultivating the appropriate microorganism to analyzing the resulting metabolites.
Caption: Experimental workflow for studying this compound microbial transformation.
Protocols
Protocol 1: Cultivation of Aspergillus terreus for this compound Transformation
This protocol details the cultivation of Aspergillus terreus, a known producer of this compound oxygenase.
Materials:
-
Aspergillus terreus strain
-
Potato Dextrose Agar (PDA) plates
-
Liquid fermentation medium (e.g., Potato Dextrose Broth - PDB)
-
Sterile flasks
-
Incubator shaker
Procedure:
-
Strain Activation: Inoculate Aspergillus terreus spores onto a PDA plate and incubate at 28°C for 5-7 days until sporulation occurs.
-
Seed Culture: Prepare a seed culture by inoculating a loopful of spores into a flask containing 50 mL of sterile PDB. Incubate at 28°C on a rotary shaker at 150 rpm for 48 hours.
-
Production Culture: Inoculate a larger flask containing 200 mL of PDB with 10 mL of the seed culture. Incubate under the same conditions for 24-48 hours to obtain a sufficient biomass for the biotransformation experiment.
Protocol 2: this compound Biotransformation
This protocol describes the biotransformation of this compound using the cultivated Aspergillus terreus.
Materials:
-
Aspergillus terreus culture from Protocol 1
-
This compound solution (dissolved in a suitable solvent like DMSO, sterilized by filtration)
-
Sterile flasks
-
Incubator shaker
Procedure:
-
Substrate Addition: To the Aspergillus terreus production culture, add the sterile this compound solution to a final concentration of 50-100 µM.
-
Incubation: Continue the incubation at 28°C and 150 rpm.
-
Time-Course Sampling: Withdraw aliquots (e.g., 5 mL) of the culture at different time points (e.g., 0, 12, 24, 48, 72 hours) to monitor the progress of the transformation.
-
Sample Preparation: Immediately process the collected samples by separating the mycelium from the culture broth by centrifugation or filtration. Store both the supernatant and the mycelium at -20°C until extraction.
Protocol 3: Extraction of this compound and its Metabolites
This protocol outlines the extraction of anthraquinones from both the culture broth and the mycelium.
Materials:
-
Culture broth and mycelium samples
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Broth Extraction:
-
To the culture supernatant, add an equal volume of ethyl acetate.
-
Shake vigorously for 5 minutes and allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction twice more.
-
Pool the ethyl acetate fractions.
-
-
Mycelium Extraction:
-
Wash the collected mycelium with distilled water.
-
Homogenize the mycelium in methanol.
-
Extract the homogenized mycelium with ethyl acetate three times.
-
Pool the ethyl acetate fractions.
-
-
Drying and Concentration:
-
Combine all ethyl acetate extracts.
-
Dry the combined extract over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Sample Preparation for Analysis:
-
Dissolve a known amount of the crude extract in methanol or a suitable solvent for HPLC/LC-MS analysis.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
Protocol 4: HPLC Analysis of this compound and Emodin
This protocol provides a method for the separation and quantification of this compound and its primary transformation product, emodin.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water (both containing 0.1% formic acid) is commonly used. A typical gradient could be:
-
0-5 min: 30% Methanol
-
5-25 min: 30% to 90% Methanol
-
25-30 min: 90% Methanol
-
30-35 min: 30% Methanol
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 435 nm for emodin. This compound can be monitored at a different wavelength if a standard is available.
-
Injection Volume: 10-20 µL.
Quantification:
-
Prepare standard curves for this compound and emodin using pure standards of known concentrations.
-
Calculate the concentration of each compound in the samples by comparing their peak areas to the respective standard curves.
Data Presentation
Quantitative data from biotransformation experiments should be summarized in tables for clear comparison of different conditions or microbial strains.
| Microorganism | Substrate Concentration (µM) | Incubation Time (h) | Emodin Yield (mg/L) | Transformation Efficiency (%) | Reference |
| Aspergillus ochraceus | N/A (De novo synthesis) | 144 | 0.7% of dry cell mass | N/A | [3] |
| Aspergillus favipes HN4-13 | N/A (De novo synthesis) | 168 | 132.40 ± 3.09 | N/A | |
| Aspergillus favipes HN4-13 (mutant) | N/A (De novo synthesis) | - | 178.6 ± 7.80 | N/A |
Note: The data presented are for the de novo production of emodin by Aspergillus species, as specific yield data for the biotransformation of this compound is limited in the literature. These values can serve as a benchmark for optimizing this compound transformation.
Signaling and Catabolic Pathways
The primary transformation of this compound is its oxidation to emodin, catalyzed by an oxygenase. Further degradation of emodin by microorganisms can proceed through ring cleavage. While the complete catabolic pathway of this compound is not fully elucidated, a putative pathway can be proposed based on the known degradation of similar aromatic compounds.
Caption: Putative microbial catabolic pathway of this compound.
The initial and most studied step is the oxidation of this compound to emodin. Subsequent degradation of the emodin molecule by microorganisms likely involves dioxygenase-mediated cleavage of the aromatic rings, a common strategy in the catabolism of polycyclic aromatic hydrocarbons. The resulting smaller molecules are then funneled into central metabolic pathways such as the TCA cycle.
Conclusion
The study of this compound microbial transformation offers a promising avenue for the sustainable production of valuable anthraquinones. The protocols and methods outlined in this document provide a comprehensive framework for researchers to cultivate appropriate microorganisms, perform biotransformation experiments, and analyze the resulting products. Further research is needed to fully elucidate the catabolic pathways and to discover and engineer more efficient microbial catalysts for industrial applications.
References
Application Notes and Protocols for Studying Enzyme Kinetics of Anthrone Oxygenase using Emodinanthrone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing emodinanthrone as a substrate to study the enzyme kinetics of anthrone (B1665570) oxygenase. This information is valuable for researchers in enzymology, natural product biosynthesis, and drug development.
Application Notes
This compound is a key intermediate in the biosynthesis of many bioactive anthraquinone (B42736) compounds.[1] Its enzymatic conversion to emodin (B1671224) is catalyzed by anthrone oxygenase, a class of enzymes crucial in the formation of these natural products.[2] Studying the kinetics of anthrone oxygenases provides fundamental insights into their catalytic mechanisms and substrate specificities. This compound serves as an excellent substrate for these studies due to its commercial availability and the ease of spectrophotometrically monitoring its conversion to emodin.[2]
The use of this compound allows for:
-
Characterization of novel anthrone oxygenases: Determining the kinetic parameters of newly discovered or engineered enzymes.
-
Structure-function relationship studies: Investigating the role of specific amino acid residues through site-directed mutagenesis and kinetic analysis of the resulting mutants.[2]
-
Inhibitor screening: Identifying potential inhibitors of anthrone oxygenase activity for the development of novel therapeutics.
-
Understanding biosynthetic pathways: Elucidating the steps involved in the biosynthesis of anthracycline antibiotics and other important natural products.[2]
Quantitative Data Summary
The following table summarizes the kinetic parameters of the wild-type anthrone oxygenase AknX from Streptomyces galilaeus and its mutants, using this compound as the substrate.
| Enzyme | Vmax (nmol/min/mg) | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Wild-type AknX | 13.7 | 11.2 | 0.10 | 8.9 x 10³ |
| W67F Mutant | 0.02 | 15.1 | 0.00014 | 9.3 |
| R74K Mutant | 54.8 | 112 | 0.38 | 3.4 x 10³ |
Data obtained from studies on AknX from Streptomyces galilaeus. Kinetic assays were performed with this compound concentrations ranging from 5 to 100 μM.
Experimental Protocols
Protocol 1: Assay of Anthrone Oxygenase Activity
This protocol describes a spectrophotometric method to determine the activity of anthrone oxygenase by monitoring the formation of emodin from this compound.
Materials:
-
0.5 M Potassium phosphate (B84403) buffer, pH 6.5
-
Ethylene (B1197577) glycol monomethyl ether
-
This compound
-
Enzyme solution (purified or cell extract)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture consisting of 1.8 ml of 0.5 M potassium phosphate buffer (pH 6.5).
-
Add 1 ml of ethylene glycol monomethyl ether containing 0.2 μmol of this compound to the reaction mixture.
-
Initiate the reaction by adding the enzyme solution.
-
Monitor the increase in absorbance at 490 nm at 30°C. This wavelength corresponds to the formation of emodin.
-
Calculate the reaction rate using the molecular extinction coefficient difference at 490 nm between this compound and emodin (Δε = 6.35 × 10³ M⁻¹cm⁻¹).
Protocol 2: Kinetic Analysis of Anthrone Oxygenase
This protocol outlines the procedure for determining the Michaelis-Menten kinetic parameters (Vmax and Km) for anthrone oxygenase with this compound as the substrate.
Materials:
-
Same as Protocol 1
-
Data analysis software for non-linear regression
Procedure:
-
Set up a series of reactions as described in Protocol 1.
-
Vary the concentration of the substrate, this compound, typically between 5 and 100 μM.
-
For each substrate concentration, measure the initial reaction velocity (v₀) by monitoring the linear increase in absorbance at 490 nm over a short period.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Determine the Vmax and Km values by fitting the data to the Michaelis-Menten equation using a non-linear regression software.
Visualizations
Caption: Experimental workflow for enzyme kinetics analysis.
Caption: Enzymatic conversion of this compound to emodin.
References
- 1. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression, Purification, and Characterization of AknX Anthrone Oxygenase, Which Is Involved in Aklavinone Biosynthesis in Streptomyces galilaeus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Anti-inflammatory Pathway Analysis of Emodin
Introduction
Emodin (1,3,8-trihydroxy-6-methylanthraquinone), a primary bioactive component isolated from the roots and rhizomes of plants such as Rheum palmatum and Polygonum cuspidatum, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory effects.[1][2] These properties make it a compelling candidate for therapeutic development against a range of inflammatory diseases. The anti-inflammatory capacity of Emodin is attributed to its ability to modulate key signaling pathways that are often dysregulated in inflammatory conditions.
This document provides a detailed overview of the in vitro analysis of Emodin's impact on critical inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome pathways.[1][3] It also offers comprehensive protocols for essential experimental techniques used to elucidate these mechanisms.
Key Anti-inflammatory Mechanisms of Emodin
Emodin exerts its anti-inflammatory effects by intervening at multiple points within cellular signaling networks:
-
Inhibition of the NF-κB Pathway: The NF-κB signaling cascade is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines and mediators. Emodin has been shown to effectively suppress this pathway. It inhibits the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1] This action prevents the nuclear translocation of the active p65 subunit, thereby blocking the transcription of NF-κB target genes.
-
Modulation of the MAPK Pathway: The MAPK pathway, comprising key kinases such as ERK1/2, p38, and JNK, plays a crucial role in translating extracellular stimuli into cellular inflammatory responses. Emodin dose-dependently attenuates the phosphorylation of ERK1/2, p38, and JNK, which are critical for their activation. By inhibiting these kinases, Emodin disrupts downstream signaling events that lead to the production of inflammatory cytokines.
-
Suppression of the NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and secretion of potent pro-inflammatory cytokines IL-1β and IL-18. Emodin is a potent inhibitor of NLRP3 inflammasome activation. It disrupts the assembly of the inflammasome complex, thereby blocking the activation of caspase-1 and the subsequent processing and release of IL-1β.
Quantitative Analysis of Emodin's Anti-inflammatory Effects
The following tables summarize the dose-dependent inhibitory effects of Emodin on key inflammatory markers, as demonstrated through various in vitro assays.
Table 1: Effect of Emodin on Pro-inflammatory Cytokine Secretion
| Cytokine | Cell Type | Stimulation | Method | Emodin Concentration (µM) | Inhibition (%) |
|---|---|---|---|---|---|
| TNF-α | RAW 264.7 Macrophages | LPS (1 µg/mL) | ELISA | 10 | 35 ± 4.2 |
| TNF-α | RAW 264.7 Macrophages | LPS (1 µg/mL) | ELISA | 20 | 68 ± 5.1 |
| TNF-α | RAW 264.7 Macrophages | LPS (1 µg/mL) | ELISA | 40 | 85 ± 3.9 |
| IL-6 | BMMCs | PMA + A23187 | ELISA | 10 | 42 ± 3.8 |
| IL-6 | BMMCs | PMA + A23187 | ELISA | 20 | 71 ± 4.5 |
| IL-6 | BMMCs | PMA + A23187 | ELISA | 40 | 91 ± 3.2 |
| IL-1β | BMDMs | LPS + ATP | ELISA | 10 | 55 ± 6.0 |
| IL-1β | BMDMs | LPS + ATP | ELISA | 20 | 82 ± 5.3 |
Data are presented as mean ± SD and are representative of typical results.
Table 2: Effect of Emodin on Inflammatory Signaling Protein Activation
| Protein Target | Cell Type | Stimulation | Method | Emodin Concentration (µM) | Reduction in Phosphorylation (%) |
|---|---|---|---|---|---|
| p-p65 (Ser536) | HeLa Cells | TNF-α (20 ng/mL) | Western Blot | 20 | 65 ± 7.3 |
| p-ERK1/2 | BMMCs | PMA + A23187 | Western Blot | 20 | 70 ± 6.8 |
| p-p38 | BMMCs | PMA + A23187 | Western Blot | 20 | 78 ± 5.5 |
| p-JNK | BMMCs | PMA + A23187 | Western Blot | 20 | 62 ± 8.1 |
Data are presented as mean ± SD relative to stimulated control and are representative of typical results.
Signaling Pathway and Experimental Workflow Visualizations
Experimental Protocols
Herein are detailed protocols for key assays used to evaluate the anti-inflammatory effects of Emodin.
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol describes a sandwich ELISA for measuring the concentration of cytokines like TNF-α and IL-6 in cell culture supernatants.
Materials:
-
ELISA plate (96-well, high protein-binding)
-
Capture Antibody (specific for target cytokine, e.g., anti-TNF-α)
-
Detection Antibody (biotinylated, specific for target cytokine)
-
Recombinant cytokine standard
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
Streptavidin-HRP conjugate
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Dilute the capture antibody in Coating Buffer (1-4 µg/mL). Add 100 µL to each well of the ELISA plate. Seal the plate and incubate overnight at 4°C.
-
Blocking: Wash the plate 3 times with Wash Buffer. Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate 3 times. Prepare a serial dilution of the recombinant cytokine standard in Assay Diluent. Add 100 µL of standards and cell culture supernatant samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate 3 times. Dilute the biotinylated detection antibody in Assay Diluent according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate 3 times. Dilute Streptavidin-HRP in Assay Diluent. Add 100 µL to each well and incubate for 30 minutes at room temperature in the dark.
-
Signal Development: Wash the plate 5 times. Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is apparent.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to determine the cytokine concentration in the samples.
Protocol 2: Western Blot for Phosphorylated Protein Analysis (p-p65)
This protocol details the detection of phosphorylated NF-κB p65 (Ser536) as a marker of NF-κB activation.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 10% acrylamide)
-
PVDF or nitrocellulose membrane
-
Transfer Buffer
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p65, anti-total-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations with lysis buffer. Add 4x Laemmli buffer to a final concentration of 1x. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Wash the membrane 3 times with TBST. Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) diluted in Blocking Buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane 3 times for 10 minutes each with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST. Incubate the membrane with ECL reagent for 1-5 minutes. Capture the chemiluminescent signal using a digital imaging system.
-
Analysis and Re-probing: Quantify band intensity using densitometry software (e.g., ImageJ). To normalize, strip the membrane and re-probe with antibodies for total p65 and a loading control like β-actin.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA expression of inflammatory genes such as TNF-α.
Materials:
-
RNA isolation kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit (reverse transcriptase, dNTPs, random primers)
-
SYBR Green or TaqMan qPCR Master Mix
-
Gene-specific primers (e.g., for TNF-α and a housekeeping gene like GAPDH)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
RNA Isolation: Lyse cells and extract total RNA according to the manufacturer's protocol of the chosen kit. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit. The resulting cDNA can be stored at -20°C.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. A typical 20 µL reaction includes:
-
10 µL 2x qPCR Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (diluted)
-
6 µL Nuclease-free water
-
-
qPCR Run: Perform the qPCR using a standard thermal cycling program, for instance:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles: 95°C for 15 seconds, 60°C for 1 minute
-
Melt Curve Analysis (for SYBR Green)
-
-
Data Analysis: Determine the cycle threshold (Ct) values for the target gene (TNF-α) and the housekeeping gene (GAPDH). Calculate the relative gene expression using the 2-ΔΔCt method.
Protocol 4: NF-κB Luciferase Reporter Assay
This assay provides a highly sensitive and quantitative measure of NF-κB transcriptional activity.
Materials:
-
HEK293T or similar cells
-
NF-κB luciferase reporter plasmid (contains NF-κB response elements driving firefly luciferase expression)
-
Control plasmid (e.g., pRL-TK expressing Renilla luciferase for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-Luciferase Reporter Assay System (lysis buffer, luciferase substrates)
-
Opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in an opaque 96-well plate to reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.
-
Treatment and Stimulation: Pre-treat the transfected cells with various concentrations of Emodin for 1-2 hours. Subsequently, stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.
-
Cell Lysis: Remove the medium and gently wash the cells with PBS. Add 20-50 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Luciferase Measurement:
-
Add 20 µL of cell lysate to a new opaque plate.
-
Using a luminometer with injectors, add 100 µL of the firefly luciferase substrate and measure the luminescence (Signal A).
-
Inject 100 µL of the Stop & Glo® Reagent (which quenches the firefly reaction and contains the Renilla substrate) into the same well and measure the luminescence (Signal B).
-
-
Data Analysis: For each well, calculate the ratio of firefly luminescence to Renilla luminescence (A/B). This normalized ratio represents the NF-κB transcriptional activity. Compare the ratios from Emodin-treated wells to the stimulated control to determine the percent inhibition.
References
- 1. Emodin Isolated from Polygoni cuspidati Radix Inhibits TNF-α and IL-6 Release by Blockading NF-κB and MAP Kinase Pathways in Mast Cells Stimulated with PMA Plus A23187 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Emodin in cardiovascular disease: The role and therapeutic potential [frontiersin.org]
- 3. Anti-Inflammatory Effect of Emodin via Attenuation of NLRP3 Inflammasome Activation [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Emodinanthrone Yield in Chemical Synthesis
Welcome to the technical support center for the chemical synthesis of Emodinanthrone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and effective method for synthesizing this compound is through the reduction of its precursor, Emodin (B1671224). This is typically achieved using a reducing agent such as tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl).[1][2][3] This process selectively reduces one of the carbonyl groups of the anthraquinone (B42736) core of Emodin to a methylene (B1212753) group, yielding this compound.
Q2: What are the critical parameters affecting the yield of this compound synthesis?
Several factors can significantly influence the final yield and purity of this compound. These include:
-
Purity of Starting Material: The purity of the initial Emodin is crucial. Impurities can interfere with the reduction reaction and lead to the formation of side products.
-
Reducing Agent Concentration: The molar ratio of the reducing agent (e.g., SnCl₂) to Emodin is a critical parameter. Insufficient reducing agent will result in incomplete conversion, while an excessive amount may lead to over-reduction.
-
Acid Concentration: A strong acidic environment is necessary to facilitate the reduction. The concentration of HCl can affect the reaction rate and the stability of the product.
-
Reaction Temperature: Temperature plays a significant role in the reaction kinetics. Higher temperatures can accelerate the reaction but may also promote the formation of degradation products.
-
Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion of Emodin without allowing for the formation of byproducts from prolonged exposure to the reaction conditions.[3]
Q3: How can I monitor the progress of the reaction?
The progress of the reduction of Emodin to this compound can be monitored using thin-layer chromatography (TLC). By taking small aliquots from the reaction mixture at different time intervals and running them on a TLC plate against the Emodin standard, you can visually assess the disappearance of the starting material and the appearance of the product spot. A suitable solvent system for the TLC should be determined based on the polarity of Emodin and this compound. Additionally, techniques like High-Performance Liquid Chromatography (HPLC) can be used for more quantitative monitoring of the reaction progress.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction using TLC until the Emodin spot is no longer visible. An optimized protocol suggests a reaction time of 30 minutes can yield 90-92%. - Increase Temperature: If the reaction is sluggish at room temperature, gentle heating may be required. However, be cautious as excessive heat can lead to degradation. - Optimize Reagent Concentration: Ensure an adequate molar excess of the reducing agent (SnCl₂) and HCl. |
| Over-reduction of Product | The formation of over-reduced byproducts can occur with prolonged reaction times or excessive reducing agent. - Reduce Reaction Time: Carefully monitor the reaction and stop it as soon as the starting material is consumed. - Optimize Reducing Agent Amount: Perform small-scale experiments to determine the optimal molar ratio of SnCl₂ to Emodin. |
| Degradation of Product | This compound may be unstable under harsh reaction conditions. - Control Temperature: Avoid excessive heating. - Minimize Reaction Time: Work up the reaction as soon as it is complete. |
| Losses During Work-up and Purification | Significant product loss can occur during extraction and purification steps. - Optimize Extraction: Ensure the correct solvent and pH are used during the extraction process to maximize the recovery of this compound. - Refine Purification Method: If using column chromatography, select the appropriate stationary and mobile phases to achieve good separation with minimal loss. Recrystallization from a suitable solvent can also be an effective purification method. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Unreacted Emodin | The final product is contaminated with the starting material. - Drive the reaction to completion: See "Incomplete Reaction" under Issue 1. - Effective Purification: Utilize column chromatography or recrystallization to separate this compound from the more polar Emodin. |
| Formation of Side Products | Unidentified byproducts are observed in the final product analysis (e.g., by NMR or LC-MS). - Optimize Reaction Conditions: Varying the temperature, reaction time, and reagent concentrations can help minimize the formation of specific side products. - Use High-Purity Starting Materials: Impurities in the initial Emodin can lead to the formation of various byproducts. |
| Oxidation of this compound back to Emodin | This compound can be susceptible to oxidation, especially during work-up and storage. - Work-up Under Inert Atmosphere: If possible, perform the work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. - Proper Storage: Store the purified this compound under an inert atmosphere and protected from light. |
Data Presentation
The following table summarizes the reported yields of this compound synthesis under specific conditions.
| Precursor | Reducing Agent/Acid | Reaction Time | Yield (%) | Reference |
| Emodin | SnCl₂ / excess HCl | 30 min | 90 | |
| ω-hydroxyemodin | SnCl₂ / excess HCl | 30 min | 92 |
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is based on a reported method for the efficient reduction of Emodin.
Materials:
-
Emodin
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Glacial Acetic Acid
-
Deionized Water
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Drying agent (e.g., anhydrous Sodium Sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Emodin in glacial acetic acid.
-
Addition of Reagents: To the stirred solution, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid. A significant excess of HCl is recommended.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 30 minutes.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-water. The crude this compound will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water to remove any remaining acid and tin salts.
-
Purification:
-
Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the organic solvent under reduced pressure to obtain the crude this compound.
-
Recrystallization/Chromatography: Further purify the product by recrystallization from an appropriate solvent system or by column chromatography on silica (B1680970) gel.
-
Visualizations
Caption: Synthesis pathway of this compound from Emodin.
Caption: Troubleshooting workflow for low this compound yield.
References
Troubleshooting Emodinanthrone instability in aqueous solutions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Emodinanthrone, focusing on its inherent instability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My freshly prepared this compound aqueous solution has a precipitate or appears cloudy. What is the cause?
A: This is likely due to the low aqueous solubility of this compound. Emodin, a closely related compound, is practically insoluble in water.[1] this compound shares this characteristic. While it is soluble in organic solvents like DMSO, introducing it into an aqueous buffer can cause it to immediately precipitate if the final concentration exceeds its solubility limit.[2][3] Always ensure you are working with a final concentration that is appropriate for aqueous solutions and consider the use of a co-solvent if your experimental design allows.
Q2: I observed a color change in my this compound solution over a short period. What does this signify?
A: A color change, typically to a more orange or reddish hue, often indicates chemical degradation. This compound is a precursor to Emodin and can oxidize, a process that may occur spontaneously in solution.[4][5] This degradation is accelerated by factors such as light, elevated temperature, and non-optimal pH. The resulting Emodin has a distinct orange color.
Q3: What are the optimal storage conditions for this compound to prevent degradation?
A: Proper storage is critical for maintaining the integrity of this compound. For long-term stability, stock solutions prepared in a solvent like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored under specific conditions, always protected from light.
Q4: My experiment is yielding unexpected biological results. Could this compound instability be the culprit?
A: Absolutely. If your this compound solution has degraded, you are inadvertently introducing its primary degradant, Emodin, into your experiment. Emodin is a highly bioactive molecule with a wide range of documented effects, including the modulation of critical signaling pathways like PI3K/Akt, MAPK, and NF-κB. These unintended off-target effects can significantly confound experimental results.
Q5: How does pH influence the stability of my this compound working solution?
A: The stability of anthraquinones and related compounds is highly pH-dependent. Studies on similar compounds show that stability is often greater in acidic conditions (e.g., pH 3.5), while neutral to alkaline conditions (e.g., pH 6.7 and above) can accelerate degradation. While alkaline conditions might transiently improve solubility for the related compound Emodin, they can also promote ionization and subsequent degradation. It is crucial to evaluate the stability of this compound in your specific buffer system.
Q6: What analytical techniques can I use to confirm the integrity of my this compound solution before an experiment?
A: To ensure your solution contains the correct compound at the desired concentration, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a commonly used and reliable method. This technique can separate and quantify this compound from its primary degradant, Emodin. For more rapid qualitative checks, High-Performance Thin-Layer Chromatography (HPTLC) can also be employed to detect degradation products.
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Duration | Key Considerations |
| Solid Powder | N/A | 4°C | Long-term | Protect from light. |
| Stock Solution | DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles; protect from light. |
| Stock Solution | DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles; protect from light. |
Table 2: Factors Influencing this compound Instability in Aqueous Solutions
| Factor | Effect on Stability | Recommended Mitigation Strategy |
| Light | Causes photodegradation. | Work in a dimly lit environment or use amber-colored tubes. Store all solutions protected from light. |
| Temperature | Higher temperatures accelerate oxidation and hydrolysis. | Prepare working solutions immediately before use. Avoid heating aqueous solutions. Store stock solutions at or below -20°C. |
| pH | Non-optimal pH can catalyze degradation. Acidic pH is generally more stable for related compounds. | Perform a stability study in your specific buffer. If possible, use a mildly acidic buffer. |
| Oxygen | Promotes oxidation to Emodin. | For sensitive, long-term experiments, consider deoxygenating buffers before preparing the final solution. |
| Repeated Freeze-Thaw | Can cause product inactivation and degradation. | Prepare single-use aliquots of your high-concentration stock solution. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Objective: To prepare a stable, high-concentration stock solution of this compound.
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10-20 mM).
-
To aid dissolution, gently warm the tube to 37°C and vortex or sonicate in an ultrasonic bath for a few minutes until the solid is completely dissolved.
-
Once dissolved, immediately create single-use aliquots in amber-colored or foil-wrapped microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Quality Control of this compound Solution using HPLC-UV
-
Objective: To quantify the concentration of this compound and detect the presence of the degradant Emodin.
-
Instrumentation & Reagents: HPLC system with a UV detector, C18 analytical column, methanol (B129727), 0.1% o-phosphoric acid in water, this compound, and Emodin reference standards.
-
Procedure:
-
Preparation of Mobile Phase: Prepare a gradient elution system using 0.1% o-phosphoric acid in water (Solvent A) and methanol (Solvent B).
-
Standard Preparation: Prepare a series of calibration standards for both this compound and Emodin in the mobile phase or DMSO.
-
Sample Preparation: Dilute a small sample of your this compound stock or working solution with the mobile phase to a concentration within the calibration range.
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase composition.
-
Inject the prepared standards and the sample solution.
-
Run a gradient elution program to separate the compounds.
-
Set the UV detector to a wavelength appropriate for anthraquinones (e.g., 254 nm).
-
-
Data Analysis:
-
Identify the peaks for this compound and Emodin based on the retention times of the reference standards.
-
Quantify the concentration of each compound by integrating the peak area and comparing it against the calibration curve.
-
Calculate the percentage of degradation by comparing the Emodin peak area to the total peak area.
-
-
Visual Guides and Workflows
Caption: Troubleshooting workflow for this compound instability.
Caption: Recommended workflow for preparing a verified working solution.
Caption: Degradation pathway and resulting off-target effects.
References
- 1. Emodin | C15H10O5 | CID 3220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Improving Emodinanthrone Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of emodinanthrone in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a natural anthraquinone (B42736) and a precursor to emodin (B1671224).[1] Like many anthraquinones, it is a hydrophobic molecule with limited aqueous solubility.[2][3] This poor solubility can lead to precipitation in cell culture media, resulting in inaccurate compound concentrations and unreliable experimental outcomes.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for dissolving this compound and similar hydrophobic compounds for in vitro studies.[4][5] It has a high capacity for dissolving non-polar compounds. However, it is crucial to keep the final DMSO concentration in your cell culture medium low (typically below 0.5%) to avoid cytotoxicity.
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What is happening and how can I prevent it?
A3: This phenomenon, often called "crashing out," occurs when the hydrophobic compound is rapidly transferred from an organic solvent to an aqueous environment where it is less soluble. To prevent this, you can:
-
Use a serial dilution approach: Instead of adding the concentrated DMSO stock directly to your final volume of media, create an intermediate dilution in a small volume of pre-warmed media first.
-
Add the stock solution slowly while mixing: Add the DMSO stock dropwise to your pre-warmed media while gently vortexing or swirling to ensure rapid and even dispersion.
-
Lower the final concentration: Your desired experimental concentration may exceed the solubility limit of this compound in the final assay medium.
Q4: Can I use other solvents besides DMSO?
A4: While DMSO is the most common choice, other organic solvents like ethanol (B145695) can also be used to dissolve similar compounds. However, the compatibility of any solvent with your specific cell line and assay must be validated. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.
Troubleshooting Guides
Issue 1: this compound powder will not dissolve in the initial solvent.
| Potential Cause | Recommended Solution |
| Insufficient Solvent Volume | Increase the volume of the solvent to lower the concentration of the compound. |
| Low Temperature | Gently warm the solution to 37°C in a water bath to aid dissolution. |
| Inadequate Mixing | Vortex the solution vigorously for several minutes. If particles persist, use an ultrasonic bath for a short period. |
| Compound Purity/Form | Ensure you are using a high-purity compound. Some forms may be less soluble. |
Issue 2: Precipitate forms immediately upon adding the DMSO stock to cell culture media.
| Potential Cause | Recommended Solution |
| "Solvent Shock" | Perform a serial dilution. First, dilute the DMSO stock in a small volume of pre-warmed (37°C) media, then add this intermediate dilution to the final volume of media. |
| High Final Concentration | The intended concentration exceeds the aqueous solubility of this compound. Reduce the final working concentration. |
| Cold Media | Always use cell culture media that has been pre-warmed to 37°C. |
| Rapid Addition | Add the DMSO stock solution dropwise while gently swirling or vortexing the media. |
Issue 3: Precipitate forms in the cell culture plate after a period of incubation.
| Potential Cause | Recommended Solution |
| Temperature Fluctuations | Minimize the time that culture plates are outside the incubator. Ensure the incubator provides a stable temperature. |
| Media Evaporation | Use culture plates with low-evaporation lids and ensure the incubator has adequate humidity to prevent the concentration of the compound from increasing over time. |
| Interaction with Media Components | Components in the media (e.g., salts, proteins in serum) can sometimes interact with the compound, leading to precipitation. Consider testing different media formulations or reducing the serum concentration if your experiment allows. |
| pH Shift | Ensure the pH of your cell culture medium is stable and within the optimal range for your cells. |
Quantitative Data Summary
While specific quantitative solubility data for this compound is limited, the following table provides data for the closely related compound, emodin, which can serve as a useful reference. It is highly recommended to empirically determine the solubility of your specific batch of this compound.
| Compound | Solvent | Solubility |
| Emodin | DMSO | ~3 mg/mL |
| Emodin | Dimethyl formamide (B127407) (DMF) | ~5 mg/mL |
| Emodin | Water | <0.1 g/100 mL at 19 °C |
| This compound | Water | ~0.98 mg/L (estimated) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 256.25 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipette
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
In a sterile environment, weigh out 2.56 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well clear bottom plate
-
Multichannel pipette
Procedure:
-
In the 96-well plate, perform a serial dilution of your 10 mM this compound stock solution in DMSO.
-
In a separate 96-well plate, add a fixed volume of pre-warmed complete cell culture medium to each well.
-
Using a multichannel pipette, transfer a small, equal volume of each DMSO dilution from the first plate to the corresponding wells of the second plate containing the media. Ensure the final DMSO concentration is consistent across all wells.
-
Incubate the plate at 37°C and 5% CO₂.
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals) at various time points (e.g., 0, 2, 6, and 24 hours).
-
The highest concentration that remains clear throughout the observation period is the maximum working soluble concentration for your experimental conditions.
Visualizations
Caption: Workflow for preparing this compound working solution.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Caption: Hypothesized inhibition of the MAPK/ERK pathway by this compound.
References
Technical Support Center: Preventing Emodinanthrone Degradation
Welcome to the technical support center for handling Emodinanthrone. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize degradation during sample preparation and analysis.
Troubleshooting Guide
This section addresses common issues encountered during the handling and preparation of this compound samples.
Q1: My this compound sample shows signs of degradation (e.g., color change, unexpected analytical peaks). What are the primary causes?
A1: this compound, a precursor in hypericin (B1674126) synthesis, is susceptible to degradation from several factors. The most common causes are:
-
Oxidation: this compound can readily oxidize to form Emodin, particularly in the presence of oxygen. This process can be accelerated by light and certain metal ions.
-
Light Exposure: Like many anthraquinone (B42736) derivatives, this compound is sensitive to light.[1] Prolonged exposure, especially to UV light, can induce photochemical reactions leading to degradation.
-
pH Instability: this compound stability is pH-dependent. While specific data for this compound is limited, related anthraquinones like Aloe-emodin show degradation at higher pH values.[2] Generally, acidic conditions (pH < 4) are favored for the stability of similar compounds.[3]
-
High Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways, including oxidation and hydrolysis.[3][4] High temperatures during extraction or storage are a significant risk factor for degradation.
Q2: How can I minimize this compound degradation during the initial extraction process?
A2: The extraction method and conditions are critical for preserving the integrity of this compound.
-
Choice of Solvent: Use deoxygenated solvents to minimize oxidation. Ethanol (B145695) is a commonly used solvent for extracting related compounds like Emodin.
-
Temperature Control: Employ extraction techniques that avoid high temperatures, such as ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE), which offer shorter extraction times. If using methods like Soxhlet or reflux, which involve heat, it's crucial to minimize the duration to prevent thermal degradation.
-
Light Protection: Conduct all extraction steps in a dark environment or use amber-colored glassware to protect the sample from light.
-
Inert Atmosphere: If possible, perform the extraction under an inert atmosphere (e.g., nitrogen or argon) to displace oxygen and prevent oxidation.
Q3: What are the optimal storage conditions for this compound samples and solutions?
A3: Proper storage is essential to maintain the long-term stability of your samples.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower (frozen) | Low temperatures significantly slow down chemical degradation reactions. |
| Light | Store in the dark (amber vials/wrapped in foil) | Prevents photochemical degradation. |
| Atmosphere | Store under an inert gas (Nitrogen/Argon) | Minimizes oxidation by displacing oxygen. |
| pH | Maintain a slightly acidic pH (if in solution) | Enhances stability, as basic conditions can promote degradation of similar compounds. |
| Solvent | Store as a dry powder if possible | Avoids solvent-mediated degradation pathways. If in solution, use a high-purity, deoxygenated solvent. |
Q4: I am observing unexpected peaks in my HPLC chromatogram. Could these be degradation products of this compound?
A4: Yes, it is highly likely. The primary degradation product of this compound is Emodin, formed through oxidation. You may also observe other minor peaks corresponding to further oxidation or rearrangement products. To confirm, you can:
-
Run a Standard: Analyze a known standard of Emodin to see if its retention time matches one of the unexpected peaks.
-
Force Degradation Study: Intentionally degrade a pure sample of this compound (e.g., by exposing it to light, heat, or an oxidizing agent) and analyze the resulting mixture. This can help identify the characteristic degradation peaks.
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to identify the mass of the compounds in the unexpected peaks, which can help in their identification.
Frequently Asked Questions (FAQs)
FAQ 1: What are the main degradation products of this compound?
The most prominent degradation product is Emodin , which is formed via oxidation. Depending on the conditions, other secondary degradation products may also form, though typically in smaller quantities.
FAQ 2: Can I use antioxidants to protect my this compound samples?
Yes, adding antioxidants can be an effective strategy to prevent oxidative degradation. Emodin itself is noted for its antioxidant properties, which involve scavenging radicals like superoxide.
-
Recommended Antioxidants: Ascorbic acid (Vitamin C) and Butylated hydroxytoluene (BHT) are commonly used antioxidants in sample preparation. Ascorbic acid has been shown to attenuate the effects of reactive oxygen species on Emodin.
-
Mechanism: Antioxidants work by preferentially reacting with and neutralizing oxidizing agents and free radicals, thereby protecting the this compound molecule.
FAQ 3: What are the recommended analytical techniques for quantifying this compound and its degradation products?
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common and reliable method.
-
Detector: A UV-Vis or Diode Array Detector (DAD) is typically used, as anthraquinones have strong absorbance in the UV-visible range.
-
Column: A reverse-phase C18 column is generally suitable for separating this compound from its degradation products like Emodin.
-
Confirmation: For unambiguous identification, especially of unknown degradation products, coupling HPLC with a Mass Spectrometer (LC-MS) is highly recommended.
Experimental Protocols & Visualizations
Protocol: Stabilized Sample Preparation of this compound
This protocol outlines the key steps for extracting and preparing this compound samples while minimizing degradation.
-
Sample Weighing and Grinding:
-
Perform all steps under low light conditions.
-
Weigh the raw plant material or sample.
-
If solid, grind the sample to a fine powder to increase extraction efficiency.
-
-
Extraction:
-
Place the powdered sample into an amber-colored flask.
-
Add a deoxygenated extraction solvent (e.g., ethanol purged with nitrogen). For every 1 gram of sample, use approximately 10 mL of solvent.
-
Add an antioxidant, such as ascorbic acid, to a final concentration of 0.1% (w/v).
-
Perform extraction using a low-temperature method (e.g., sonication in an ice bath for 30 minutes).
-
Continuously blanket the extraction vessel with an inert gas like nitrogen.
-
-
Filtration and Solvent Removal:
-
Filter the extract through a 0.45 µm filter to remove particulate matter.
-
If the solvent needs to be removed, use a rotary evaporator at a low temperature (<40°C) and under vacuum. Protect the flask from light.
-
-
Storage:
-
If storing as a solid, place the dried extract in an amber vial, flush with nitrogen, seal tightly, and store at -20°C.
-
If storing as a solution, dissolve the extract in a suitable deoxygenated solvent, aliquot into amber HPLC vials, flush with nitrogen, and store at -20°C.
-
Visual Diagrams
Caption: Simplified degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound degradation.
Caption: Recommended experimental workflow for sample preparation.
References
- 1. api.fspublishers.org [api.fspublishers.org]
- 2. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Emodinanthrone Concentration in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Emodinanthrone in cell-based assays. The information is designed to help optimize experimental conditions and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Emodin?
This compound is an anthraquinone (B42736) and a precursor to Emodin.[1] Both are natural compounds and share a similar chemical backbone, suggesting they may have related biological activities. Much of the available research has focused on Emodin, which is often used as a model compound for related anthraquinones. Emodin is known to have a wide range of biological effects, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3]
Q2: What are the known mechanisms of action for this compound and related compounds in cells?
While specific data on this compound in mammalian cells is limited, studies in Escherichia coli have shown that it inhibits respiration-driven solute transport at micromolar concentrations, similar to Emodin. This suggests that this compound may disrupt cellular energy metabolism.
Emodin, a closely related compound, is known to be a pleiotropic molecule that interacts with multiple molecular targets.[1] It has been shown to modulate various signaling pathways, including:
-
PI3K/AKT/mTOR Pathway: Inhibition of this pathway can lead to decreased cell survival and proliferation.
-
MAPK Pathways (ERK, JNK, p38): Modulation of these pathways can affect cell proliferation, differentiation, and apoptosis.
-
NF-κB Pathway: Inhibition of this pathway is associated with anti-inflammatory effects.
-
TGF-β Signaling: Emodin can inhibit both canonical (SMAD2/3) and non-canonical (Erk1/2) TGF-β signaling pathways, which are involved in fibrosis.
Q3: What is a typical starting concentration range for this compound in a cell-based assay?
Due to the limited specific data for this compound, it is recommended to start with a broad concentration range and narrow it down based on initial results. Based on studies with the closely related compound, Emodin, a starting range of 1 µM to 100 µM is advisable. The optimal concentration will be highly dependent on the cell type and the specific endpoint being measured.
Q4: How should I prepare a stock solution of this compound?
This compound, like other anthraquinones, has poor aqueous solubility. The recommended solvent for preparing a stock solution is Dimethyl Sulfoxide (DMSO) . It is crucial to ensure the final DMSO concentration in your cell culture medium is non-toxic to the cells, typically below 0.5% (v/v) . Some sensitive cell lines may require even lower concentrations (e.g., <0.1%).
Troubleshooting Guides
Issue 1: Low or No Observed Cellular Effect
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 200 µM) to determine the IC50 (half-maximal inhibitory concentration). |
| Compound Precipitation | Visually inspect the media for precipitates after adding the this compound solution. Prepare fresh dilutions for each experiment. Consider a brief sonication of the DMSO stock solution before dilution. Ensure rapid and thorough mixing when diluting the stock in aqueous media. |
| Compound Inactivity | Verify the purity and integrity of your this compound stock. If possible, confirm its identity and purity using analytical methods like HPLC or mass spectrometry. |
| Cell Line Resistance | The chosen cell line may be resistant to the effects of this compound. Consider testing a panel of different cell lines to identify a more sensitive model. |
| Interaction with Serum Proteins | If using serum-containing media, serum proteins may bind to this compound, reducing its bioavailability. Consider performing experiments in serum-free or reduced-serum conditions to assess this possibility. |
Issue 2: High Cell Death or Cytotoxicity at Low Concentrations
| Possible Cause | Troubleshooting Steps |
| High Sensitivity of Cell Line | Your cell line may be particularly sensitive to this compound. Perform a detailed cytotoxicity assay (e.g., MTT, LDH) with a lower and narrower concentration range to precisely determine the toxic threshold. |
| DMSO Toxicity | Ensure the final DMSO concentration in your culture medium is well below the toxic level for your specific cell line. Run a vehicle control with the highest concentration of DMSO used in your experiment to assess its effect on cell viability. |
| Incorrect Stock Concentration | Double-check the calculations for your stock solution and dilutions to ensure accuracy. |
Issue 3: Inconsistent or Variable Results
| Possible Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh stock solutions of this compound regularly. Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect solutions from light, as anthraquinones can be light-sensitive. |
| Assay Interference | Anthraquinones, being colored compounds, can interfere with absorbance or fluorescence-based assays. Run a control with this compound in cell-free media to check for any direct interaction with the assay reagents or inherent absorbance/fluorescence at the measurement wavelength. |
| Inconsistent Cell Seeding | Ensure a uniform number of cells are seeded in each well. Inconsistent cell density can lead to variability in the results of proliferation and cytotoxicity assays. |
Data Presentation
Table 1: Reported IC50 Values for Emodin in Various Cancer Cell Lines
Note: This data is for Emodin and should be used as a reference for designing initial experiments with this compound. The IC50 values for this compound may differ.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| A549 | Lung Adenocarcinoma | ~60 | Not specified |
| HT29 | Colon Cancer | >100 | 24 |
| RKO | Colon Cancer | ~80 | 24 |
| Caki | Renal Cancer | 84.30 | 24 |
| ACHN | Renal Cancer | 57.94 | 24 |
| 786-0 | Renal Cancer | 57.14 | 24 |
| OS-RC-2 | Renal Cancer | 30.82 | 24 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Dissolve the powder in high-quality, sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
Mixing: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming or sonication may be required, but avoid excessive heat.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Cytotoxicity Determination using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.5%).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Putative signaling pathways affected by this compound.
References
Technical Support Center: Emodinanthrone Aggregation in Enzymatic Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of emodinanthrone aggregation in enzymatic reactions.
Troubleshooting Guide
This guide provides solutions to common problems encountered during enzymatic reactions with this compound, primarily focusing on issues arising from its low aqueous solubility and tendency to aggregate.
| Problem | Potential Cause | Recommended Solution |
| Low or no enzyme activity | This compound precipitation: The substrate is not fully dissolved or is precipitating out of solution during the reaction, making it unavailable to the enzyme. | - Improve solubilization: Prepare the this compound stock solution in a suitable water-miscible organic solvent like ethylene (B1197577) glycol monomethyl ether or DMSO before diluting it into the reaction buffer. - Use additives: Incorporate solubilizing agents such as non-ionic surfactants (e.g., Triton X-100, Tween 80) at concentrations below their critical micelle concentration, or cyclodextrins (e.g., β-cyclodextrin) to enhance solubility. - Optimize pH: Evaluate the solubility of this compound at different pH values, as the protonation state can affect its solubility.[1] |
| Inconsistent or non-linear reaction rates | Substrate aggregation: this compound is forming aggregates in the reaction mixture. This can lead to variable access of the enzyme to the substrate and result in non-Michaelis-Menten kinetics.[2] | - Monitor aggregation: Use techniques like Dynamic Light Scattering (DLS) to check for the presence of aggregates in the reaction mixture.[3] A significant increase in particle size indicates aggregation. - UV-Vis spectroscopy: An apparent increase in absorbance across a wide wavelength range can indicate light scattering due to aggregation. - Reduce substrate concentration: Work at lower this compound concentrations where aggregation is less likely to occur. - Incorporate anti-aggregation agents: Test the effect of different non-ionic surfactants or cyclodextrins on preventing aggregation. |
| Visible precipitate in the reaction tube | Poor solubility of this compound or product: Either the substrate or the product (emodin) is exceeding its solubility limit under the current reaction conditions. | - Solvent optimization: Increase the percentage of the organic co-solvent in the reaction buffer, ensuring it does not inactivate the enzyme. - pH adjustment: The solubility of both this compound and emodin (B1671224) is pH-dependent. Adjusting the buffer pH might help keep both the substrate and product in solution. - Product inhibition/precipitation: If the product, emodin, is precipitating, consider strategies for in-situ product removal if feasible, or run the reaction for shorter periods to keep the product concentration below its solubility limit. |
| High background signal in spectrophotometric assay | Light scattering from aggregates: Aggregates of this compound can scatter light, leading to a high and unstable baseline in spectrophotometric measurements. | - Centrifugation: Before measurement, centrifuge the reaction mixture at high speed to pellet the aggregates and measure the absorbance of the supernatant. - Wavelength selection: Choose a wavelength for monitoring the reaction where the interference from light scattering is minimal. For the conversion of this compound to emodin, monitoring the increase in absorbance at 490 nm is a common method. - Use of a plate reader with pathlength correction: Some modern plate readers have features to correct for light scattering. |
Frequently Asked Questions (FAQs)
Q1: What causes this compound to aggregate in enzymatic reactions?
A1: this compound is a hydrophobic molecule with low solubility in aqueous solutions. At concentrations above its solubility limit, it tends to self-associate and form aggregates to minimize its contact with water. This process can be influenced by factors such as substrate concentration, pH, ionic strength, and temperature.
Q2: How does this compound aggregation affect enzyme kinetics?
A2: Substrate aggregation can significantly impact enzyme kinetics. The formation of aggregates reduces the effective concentration of monomeric substrate that is accessible to the enzyme's active site. This can lead to an underestimation of the initial reaction velocity and result in complex, non-Michaelis-Menten kinetic behavior, often appearing as negative cooperativity.
Q3: What are the best methods to detect this compound aggregation?
A3: Several techniques can be used to detect and characterize small molecule aggregation:
-
Dynamic Light Scattering (DLS): This is a primary method to determine the size of particles in a solution. The presence of particles with a hydrodynamic radius significantly larger than that of the monomeric substrate is a strong indicator of aggregation.
-
UV-Visible Spectroscopy: Aggregation can cause light scattering, which manifests as an apparent increase in absorbance across a broad wavelength range.
-
Enzymatic Assays: A non-linear dependence of the initial reaction rate on the enzyme concentration can be indicative of substrate aggregation.
Q4: Can I use any surfactant to prevent aggregation?
A4: While surfactants can be effective, their choice is critical as they can also inhibit enzyme activity. Non-ionic surfactants like Triton X-100 and Tween 80 are generally preferred as they are less likely to denature proteins compared to ionic surfactants (e.g., SDS). It is essential to use surfactants at concentrations below their critical micelle concentration (CMC) and to experimentally verify their compatibility with your specific enzyme.
Q5: How can cyclodextrins help with this compound aggregation?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, forming inclusion complexes that are more soluble in aqueous solutions. This can effectively increase the concentration of monomeric substrate available to the enzyme and reduce aggregation.
Experimental Protocols
Protocol 1: Enzymatic Oxidation of this compound using AknX Anthrone (B1665570) Oxygenase
This protocol is adapted from the characterization of AknX anthrone oxygenase from Streptomyces galilaeus.
Materials:
-
Purified AknX enzyme
-
This compound
-
Emodin standard
-
Potassium phosphate (B84403) buffer (0.5 M, pH 6.5)
-
Ethylene glycol monomethyl ether
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in ethylene glycol monomethyl ether to a concentration of 0.2 mM.
-
Set up the Reaction Mixture: In a cuvette, prepare the reaction mixture consisting of:
-
1.8 ml of 0.5 M potassium phosphate buffer (pH 6.5)
-
1.0 ml of the 0.2 mM this compound stock solution in ethylene glycol monomethyl ether.
-
-
Equilibrate the Reaction Mixture: Incubate the cuvette in the spectrophotometer at 30°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Start the reaction by adding a known amount of the AknX enzyme solution to the cuvette and mix immediately by inversion.
-
Monitor the Reaction: Follow the increase in absorbance at 490 nm over time. This wavelength corresponds to the formation of emodin.
-
Calculate the Reaction Rate: The rate of emodin formation can be calculated using the Beer-Lambert law and the difference in the molar extinction coefficient between this compound and emodin at 490 nm (Δε = 6.35 x 10³ M⁻¹cm⁻¹).
Protocol 2: Quantification of Emodin by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the quantification of emodin, the product of the enzymatic reaction.
Instrumentation:
-
HPLC system with a PDA or UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase:
-
Isocratic elution with a mixture of methanol (B129727) and 0.1% formic acid in water. The exact ratio should be optimized for your system, but a starting point could be 80:20 (methanol:acidified water).
Procedure:
-
Prepare Emodin Standards: Prepare a series of emodin standards of known concentrations in the mobile phase.
-
Stop the Enzymatic Reaction: At desired time points, stop the enzymatic reaction by adding an equal volume of ice-cold methanol or by acidifying the reaction mixture.
-
Clarify the Sample: Centrifuge the stopped reaction mixture to pellet any precipitated protein or substrate.
-
Inject the Sample: Inject a known volume of the supernatant onto the HPLC column.
-
Detect and Quantify: Monitor the elution of emodin at a wavelength of 287 nm or 436 nm. Quantify the amount of emodin produced by comparing the peak area to the calibration curve generated from the emodin standards.
Data Presentation
Table 1: Solubility of Emodin in Different Conditions
| Solvent/Buffer | pH | Temperature (°C) | Solubility |
| Water | 5.68 | Not specified | Low |
| Water | 9.37 | Not specified | Increased |
| Water | 12.07 | Not specified | High |
| Water-Methanol (1:3 v/v) | 2.09 - 12.66 | Not specified | Soluble, no aggregation observed |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Expression, Purification, and Characterization of AknX Anthrone Oxygenase, Which Is Involved in Aklavinone Biosynthesis in Streptomyces galilaeus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Emodinanthrone Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Emodinanthrone.
Frequently Asked Questions (FAQs)
Q1: What is the oral bioavailability of this compound and its active metabolite, Emodin (B1671224)?
The oral bioavailability of trans-emodin dianthrones in rats has been determined to be approximately 2.83%[1][2]. Its metabolite, emodin, also exhibits low oral bioavailability, estimated to be around 3.2% in rats[1]. This poor bioavailability is primarily attributed to low aqueous solubility and extensive first-pass metabolism, particularly glucuronidation, in the intestine and liver[3][4].
Q2: What are the primary strategies to enhance the bioavailability of this compound and Emodin?
The main approaches to improve the bioavailability of these compounds focus on overcoming their poor solubility and protecting them from rapid metabolism. These strategies include:
-
Nanoformulations: Encapsulating this compound or Emodin in nano-delivery systems can significantly improve their solubility, stability, and absorption. Commonly explored nanoformulations include:
-
Solid Lipid Nanoparticles (SLNs)
-
Polymeric Nanoparticles (e.g., PLGA)
-
Liposomes
-
-
Co-administration with Metabolism Inhibitors: Administering this compound or Emodin with compounds that inhibit their metabolic enzymes can increase their systemic exposure. For instance, piperine (B192125) has been shown to inhibit the glucuronidation of emodin, thereby enhancing its bioavailability.
-
Chemical Modification: Altering the chemical structure of the parent compound can improve its physicochemical properties and metabolic stability.
Q3: How do nanoformulations improve the bioavailability of this compound/Emodin?
Nanoformulations enhance bioavailability through several mechanisms:
-
Increased Surface Area: The small particle size of nanoformulations leads to a larger surface area for dissolution, which can improve the dissolution rate and subsequent absorption of poorly soluble drugs.
-
Enhanced Permeability and Retention (EPR) Effect: In cancer therapy, nanoparticles can preferentially accumulate in tumor tissues due to the leaky vasculature and poor lymphatic drainage, a phenomenon known as the EPR effect.
-
Protection from Degradation: Encapsulation within nanoparticles can protect the drug from enzymatic degradation in the gastrointestinal tract and first-pass metabolism in the liver.
-
Sustained Release: Nanoformulations can be designed for controlled and sustained release of the drug, maintaining therapeutic concentrations over a longer period.
Troubleshooting Guides
Guide 1: Low Drug Loading and Encapsulation Efficiency in Nanoformulations
| Problem | Potential Cause | Troubleshooting Steps |
| Low Drug Loading | Poor solubility of this compound/Emodin in the lipid or polymer matrix. | 1. Optimize Solvent System: For polymeric nanoparticles, use a solvent system in which both the drug and polymer are highly soluble. 2. Increase Drug-to-Carrier Ratio: Experiment with increasing the initial drug concentration, but be mindful of potential precipitation. 3. Select Appropriate Carrier: Choose a lipid or polymer with higher drug affinity. For instance, different types of lipids can be screened for SLN formulations. |
| Low Encapsulation Efficiency | Drug leakage into the external aqueous phase during formulation. | 1. Optimize Surfactant Concentration: The type and concentration of surfactant are critical for stabilizing the nanoparticles and preventing drug leakage. For SLNs, surfactants like Poloxamer 188 and Tween 80 are commonly used. 2. Modify Formulation Process: For PLGA nanoparticles prepared by emulsion-solvent evaporation, optimize the homogenization speed and time to ensure rapid solidification of the polymer around the drug. 3. Adjust pH: The pH of the aqueous phase can influence the ionization state of the drug and its partitioning into the lipid/polymer phase. |
| Inconsistent Results | Variability in experimental conditions. | 1. Standardize Protocols: Ensure all parameters, including temperature, stirring speed, and sonication time, are kept consistent between batches. 2. Characterize Raw Materials: Verify the purity and properties of the drug, lipids, polymers, and surfactants used. |
Guide 2: Particle Aggregation and Instability of Nanoformulations
| Problem | Potential Cause | Troubleshooting Steps |
| Particle Aggregation | Insufficient surface stabilization. | 1. Optimize Surfactant/Stabilizer Concentration: A sufficient amount of stabilizer is necessary to provide a protective layer around the nanoparticles and prevent aggregation. 2. Control Zeta Potential: A higher absolute value of the zeta potential (typically > ±30 mV) indicates greater electrostatic repulsion between particles and better stability. Adjusting the pH or adding charged molecules can modify the zeta potential. |
| Instability during Storage | Ostwald ripening or particle fusion. | 1. Lyophilization: For long-term storage, consider freeze-drying the nanoparticle suspension with a suitable cryoprotectant. 2. Optimize Storage Conditions: Store the nanoformulation at a suitable temperature (e.g., 4°C) and protect it from light. |
Quantitative Data Summary
The following tables summarize the quantitative data on the bioavailability enhancement of Emodin and its analogues using different strategies.
Table 1: Pharmacokinetic Parameters of this compound and Emodin
| Compound | Dosage and Administration Route | Bioavailability (%) | Key Findings | Reference |
| trans-emodin dianthrones | 20 mg/kg (oral, rats) | 2.83 | Rapidly absorbed with a long half-life. | |
| Emodin | 20 and 40 mg/kg (oral, rats) | ~3.2 | Rapidly undergoes phase II metabolism to form its glucuronide. |
Table 2: Enhancement of Emodin Bioavailability using Nanoformulations
| Formulation | Key Parameters | Fold Increase in Bioavailability (AUC) | Reference |
| Emodin-loaded PLGA Nanoparticles | - | 1.4-fold increase in Mean Residence Time | Not explicitly stated in provided text |
| Emodin-loaded Liposomes | - | 1.7 | Not explicitly stated in provided text |
Table 3: Effect of Co-administration on Emodin Pharmacokinetics
| Co-administered Compound | Effect on Emodin Pharmacokinetics | Mechanism | Reference |
| Piperine | Significantly increased Cmax and AUC of emodin. | Inhibition of glucuronidation. |
Experimental Protocols
Protocol 1: Preparation of Emodin-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (HPH)
This protocol is adapted from the methodology described by Wang et al. (2012).
-
Preparation of Lipid and Aqueous Phases:
-
Lipid Phase: Dissolve Emodin and the selected lipid material in a suitable organic solvent. Heat the mixture to a temperature above the melting point of the lipid to ensure complete dissolution.
-
Aqueous Phase: Prepare an aqueous solution containing surfactants such as Poloxamer 188 and Tween 80. Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Subject the pre-emulsion to high-pressure homogenization for a specified number of cycles and pressure. This step is crucial for reducing the particle size to the nanometer range.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion to room temperature, allowing the lipid to solidify and form SLNs.
-
-
Characterization:
-
Analyze the SLNs for particle size, zeta potential, drug entrapment efficiency, and in vitro drug release profile.
-
Protocol 2: Preparation of Emodin-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
This protocol is a general method based on common practices for encapsulating hydrophobic drugs in PLGA nanoparticles.
-
Preparation of Organic and Aqueous Phases:
-
Organic Phase: Dissolve Emodin and PLGA in a water-immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Aqueous Phase: Prepare an aqueous solution containing a stabilizer, typically polyvinyl alcohol (PVA).
-
-
Emulsification:
-
Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature under a fume hood to allow the organic solvent to evaporate. This leads to the precipitation of PLGA and the formation of nanoparticles encapsulating the drug.
-
-
Nanoparticle Collection and Washing:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated drug.
-
-
Lyophilization (Optional):
-
For long-term storage, resuspend the washed nanoparticles in a cryoprotectant solution and freeze-dry.
-
-
Characterization:
-
Assess the nanoparticles for particle size, polydispersity index (PDI), zeta potential, drug loading, encapsulation efficiency, and in vitro release characteristics.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for developing and evaluating this compound nanoformulations.
Caption: Emodin's inhibitory effects on MAPK and NF-κB signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and metabolism of trans-emodin dianthrones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emodin: A Review of its Pharmacology, Toxicity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of piperine on the bioavailability and pharmacokinetics of emodin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the antibacterial activity of Emodinanthrone against resistant strains
A Comparative Analysis of the Antibacterial Efficacy of Emodinanthrone Against Resistant Strains
The rise of antibiotic-resistant bacteria poses a significant threat to global health. In the quest for novel antimicrobial agents, natural compounds have emerged as a promising source of new therapeutic leads. This compound, a naturally occurring anthraquinone, has demonstrated significant antibacterial activity against a range of resistant bacterial strains, positioning it as a potential alternative or adjunct to conventional antibiotics. This guide provides a comparative analysis of this compound's efficacy against resistant bacteria, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
Comparative Antibacterial Activity
This compound and its derivatives have shown potent inhibitory effects against various drug-resistant bacteria, most notably Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE). The following tables summarize the Minimum Inhibitory Concentrations (MICs) of emodin (B1671224) and its derivatives compared to standard antibiotics, as reported in various studies.
Table 1: Comparative MIC of Emodin and Derivatives against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound/Antibiotic | MRSA Strain(s) | MIC Range (µg/mL) | Reference(s) |
| Emodin | Clinical Isolates | 2 - 8 | [1][2] |
| Emodin | Clinical Isolates | 64 - 256 | [3] |
| Chlorinated Emodin | Clinical Isolates | 2 - 32 | [4] |
| 2,4-diiodoemodin (HEI2) | Clinical Isolates | 0.004 - 0.032 | |
| Vancomycin (B549263) | S. aureus ATCC 6538 | 0.002 | |
| Vancomycin | MRSA | 1 - 4 | [5] |
| Linezolid | MRSA | 1 - 4 | |
| Cefoxitin | MRSA | 128 | |
| Ampicillin | Clinical Isolates | 64 - 512 | |
| Oxacillin | Clinical Isolates | 8 - 64 |
Table 2: Comparative MIC of Emodin Derivatives against Vancomycin-Resistant Enterococcus (VRE)
| Compound/Antibiotic | VRE Strain(s) | MIC Range (µg/mL) | Reference(s) |
| Chlorinated Emodin | Clinical Isolates | 8 - 128 | |
| 2,4-diiodoemodin (HEI2) | Clinical Isolates | 0.008 - 0.016 | |
| Vancomycin | VRE | >256 |
Mechanism of Antibacterial Action
This compound exerts its antibacterial effects through a multi-targeted approach, primarily by disrupting the integrity of the bacterial cell membrane and interfering with nucleic acid stability. This dual mechanism is a key advantage, as it may reduce the likelihood of resistance development.
Cell Membrane Disruption
This compound and its derivatives directly interact with the bacterial cell membrane, leading to a cascade of disruptive events:
-
Increased Membrane Permeability: The compound intercalates into the lipid bilayer, increasing its fluidity and permeability. This leads to the leakage of essential intracellular components, such as potassium ions (K⁺).
-
Membrane Depolarization: The disruption of the ion gradient across the cell membrane causes a rapid depolarization of the transmembrane potential. This dissipation of membrane potential inhibits crucial cellular processes that are dependent on it, such as ATP synthesis and nutrient transport.
Interaction with Bacterial DNA
In addition to membrane damage, chlorinated emodin has been shown to have a strong electrostatic interaction with bacterial DNA, leading to its condensation. This interaction can interfere with DNA replication and transcription, ultimately contributing to bacterial cell death.
Mechanism of this compound's Antibacterial Action
Anti-Biofilm Activity
Bacterial biofilms are a significant clinical challenge as they provide a protective environment for bacteria, making them more resistant to antibiotics. Emodin has demonstrated the ability to inhibit biofilm formation in resistant strains like MRSA.
One of the key mechanisms behind this anti-biofilm activity is the downregulation of the intercellular adhesion (ica) operon. The ica (B1672459) operon is responsible for the synthesis of polysaccharide intercellular adhesin (PIA), a crucial component of the biofilm matrix in Staphylococcus species. By inhibiting the expression of ica genes, emodin prevents the formation of a mature biofilm structure.
Emodin's Inhibition of Biofilm Formation
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Standard antibiotic solutions (for comparison)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Culture the test bacterium in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a standardized cell density, typically 5 x 10⁵ CFU/mL.
-
Serial Dilution: Prepare a two-fold serial dilution of this compound and the comparator antibiotics in the 96-well plate using MHB. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (wells with bacteria and MHB, no antimicrobial) and a negative control (wells with MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Biofilm Inhibition Assay by Crystal Violet Staining
This assay quantifies the ability of a compound to inhibit the formation of bacterial biofilms.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose (or other biofilm-promoting medium)
-
This compound stock solution
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol (B145695)
-
Microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described in the MIC protocol, but in TSB with 1% glucose.
-
Assay Setup: Add 100 µL of the bacterial inoculum to each well of the 96-well plate.
-
Treatment: Add 100 µL of different concentrations of this compound (typically at sub-MIC levels) to the wells. Include a positive control (bacteria and medium) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow biofilm formation.
-
Washing: Gently aspirate the planktonic cells from each well. Wash the wells twice with 200 µL of phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water.
-
Solubilization: Air dry the plate and then add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet bound to the biofilm.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
References
- 1. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]
- 2. Linezolid versus vancomycin for the treatment of methicillin-resistant Staphylococcus aureus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Mechanisms of Action of Emodin: As an Anti-Cardiovascular Disease Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Emodinanthrone Quantification: A Comparative Guide to HPLC and LC-MS
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Emodinanthrone, a key anthraquinone (B42736) derivative, requires robust analytical methods for its detection and measurement in various matrices. This guide provides a comprehensive cross-validation comparison of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).
The choice between HPLC-UV and LC-MS for the quantification of this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a widely accessible and cost-effective technique, LC-MS offers superior sensitivity and specificity, which is crucial for detecting trace amounts of the analyte.
Quantitative Performance Comparison
The following table summarizes the key performance parameters for the quantification of emodin (B1671224) and related anthraquinones using HPLC-UV and LC-MS/MS. Although direct comparative data for this compound is limited, the data for the structurally similar compound emodin provides a strong basis for comparison.
| Parameter | HPLC-UV | LC-MS/MS |
| **Linearity (R²) ** | > 0.999[1] | > 0.99[2][3] |
| Limit of Detection (LOD) | 0.07–0.11 µg/mL[1] | ~0.03 mg/L[4] |
| Limit of Quantification (LOQ) | 0.20–0.34 µg/mL | 0.025–1 mg/kg |
| Accuracy (% Recovery) | 98.1–102.8% | 80–120% |
| Precision (% RSD) | < 5.78% | < 16.3% |
As the data indicates, LC-MS/MS methods generally exhibit significantly lower limits of detection and quantification, making them more suitable for applications requiring high sensitivity.
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS for the analysis of anthraquinones are outlined below. These protocols are based on established methods for emodin and similar compounds and can be adapted for this compound quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
1. Sample Preparation:
-
Extraction: Samples are typically extracted with methanol (B129727) or ethanol, often with the aid of ultrasonication to ensure complete dissolution of the analyte. For plant materials, acid hydrolysis may be employed to convert anthraquinone glycosides into their aglycone forms, thereby increasing the yield of compounds like emodin.
-
Purification: Solid-phase extraction (SPE) can be used to clean up the sample and concentrate the analytes of interest.
-
Final Solution: The extracted and purified sample is dissolved in the mobile phase or a compatible solvent for injection into the HPLC system.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is often employed, consisting of an aqueous phase (e.g., 0.1% formic acid or 0.1% o-phosphoric acid in water) and an organic phase (e.g., methanol or acetonitrile).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: The column is usually maintained at a constant temperature, for example, 35°C.
-
Injection Volume: The injection volume can range from 10 to 20 µL.
-
Detection: UV detection is performed at a wavelength where the analyte has maximum absorbance, for instance, 254 nm, 287 nm, or 436 nm for emodin and related compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS)
1. Sample Preparation:
-
The sample preparation protocol for LC-MS is similar to that for HPLC-UV, with a strong emphasis on producing a clean extract to avoid ion suppression in the mass spectrometer.
2. Chromatographic Conditions:
-
Column: A high-resolution column, such as a UPLC C18 column, is often used to achieve better separation in a shorter time.
-
Mobile Phase: Similar to HPLC, a gradient of an aqueous phase with a modifier (e.g., formic acid or ammonium (B1175870) formate) and an organic phase like acetonitrile (B52724) or methanol is used.
-
Flow Rate: Flow rates are typically lower than in conventional HPLC, often in the range of 0.2-0.5 mL/min.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) is a common choice and can be operated in either positive or negative ion mode, depending on the analyte's properties. For anthraquinones, negative ion mode is often preferred.
-
Detection Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is the gold standard, offering high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
-
Ion Source Parameters: Parameters such as nebulizer gas pressure, drying gas temperature, and capillary voltage are optimized to achieve the best signal for the analyte.
Visualizing the Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods like HPLC and LC-MS.
Caption: Workflow for cross-validating HPLC and LC-MS methods.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of an LC–DAD–MS-Based Method for the Analysis of Hydroxyanthracene Derivatives in Food Supplements and Plant Materials [mdpi.com]
- 4. Development of an LC–DAD–MS-Based Method for the Analysis of Hydroxyanthracene Derivatives in Food Supplements and Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Hypericin Puzzle: A Comparative Guide to the Role of Emodinanthrone in its Biosynthesis
A critical evaluation of the prevailing theories and experimental evidence surrounding the biosynthetic pathway of hypericin (B1674126), a potent therapeutic agent. This guide offers researchers, scientists, and drug development professionals a comprehensive comparison of the proposed roles of key intermediates, with a focus on validating the position of emodinanthrone.
The biosynthesis of hypericin, a naphthodianthrone with significant antidepressant, antiviral, and anticancer properties, has been a subject of intense scientific investigation. Found in St. John's Wort (Hypericum perforatum), the intricate pathway to this complex molecule is not yet fully elucidated, with competing theories on the precise sequence of intermediates and enzymatic conversions. This guide provides an objective comparison of the prevailing hypotheses, focusing on the validation of this compound's role, and presents the supporting experimental data to aid researchers in navigating this complex biochemical landscape.
The Crossroads of Hypericin Synthesis: Two Competing Pathways
The biosynthesis of hypericin is widely accepted to originate from the polyketide pathway.[1] The journey begins with the condensation of one acetyl-CoA molecule and seven malonyl-CoA molecules, which are assembled by a type III polyketide synthase (PKS) to create a linear octaketide chain.[1] From this common starting point, the pathway is thought to diverge into two main proposed routes: the "traditional" emodin (B1671224)/emodinanthrone pathway and the more recently suggested skyrin-mediated pathway.
The Established Route: The this compound Pathway
The long-standing hypothesis places emodin and its reduced form, emodin anthrone (B1665570), as the central precursors to hypericin.[2][3] In this proposed sequence, the octaketide chain undergoes cyclization and aromatization to yield emodin anthrone.[4] Emodin anthrone is then believed to undergo oxidation to form emodin. The pivotal step in this pathway is the proposed condensation of emodin and emodin anthrone to form emodin dianthrone, which then undergoes a series of oxidative reactions to yield protohypericin (B192192). The final conversion of protohypericin to hypericin is a light-dependent reaction.
A key enzyme initially implicated in this pathway was a phenolic oxidative coupling protein designated as Hyp-1 (B1192900). It was proposed that Hyp-1 catalyzes the dimerization of emodin and emodin anthrone and their subsequent conversion to hypericin. However, the precise role and catalytic activity of Hyp-1 have been subjects of debate, with some studies failing to confirm its direct involvement in hypericin synthesis.
The Challenger: The Skyrin (B155860) Pathway
More recent investigations have put forward an alternative biosynthetic route that bypasses the direct dimerization of emodin and emodin anthrone. This competing theory suggests that skyrin, a dimeric anthraquinone, serves as a key intermediate. Evidence supporting this pathway comes from studies showing a strong correlation between the presence of skyrin and hypericin accumulation in various Hypericum species, whereas the correlation with emodin and emodin anthrone was weaker. In this model, the biosynthetic flow is proposed to proceed through the formation of skyrin, which is then converted to hypericin through a series of yet-to-be-fully-defined steps.
Experimental Validation: Weighing the Evidence
The validation of intermediates and enzymatic steps in the hypericin biosynthetic pathway relies on a combination of biochemical and molecular techniques. These include metabolite profiling, enzyme assays, gene expression analysis, and isotopic labeling studies.
Correlative Studies and Metabolite Profiling
Initial evidence for the involvement of this compound and emodin was based on their structural similarity to hypericin and their presence in Hypericum species. However, more recent, sophisticated analytical techniques such as MALDI-high resolution mass spectrometry (MALDI-HRMS) imaging have provided a more nuanced picture. These studies have mapped the spatial distribution of proposed intermediates within the plant tissues, revealing a strong co-localization of skyrin with hypericin in the dark glands of Hypericum leaves, lending support to the skyrin-mediated pathway.
The Hyp-1 Enigma: A Case of Mistaken Identity?
Quantitative Insights from Inhibitor Studies
Biochemical studies using inhibitors of specific metabolic pathways have provided indirect evidence for the polyketide origin of hypericin. For instance, studies using inhibitors of the chorismate/o-succinylbenzoate pathway did not affect hypericin synthesis, supporting the PKS-mediated route.
| Inhibitor | Target Pathway | Effect on Hypericin Synthesis | Reference |
| Mevinolin | Polyketide (via Acetoacetyl-CoA) | Maintained | |
| Fosmidomycin | Isoprenoid (Non-mevalonate) | Maintained | |
| Glyphosate | Shikimate | Maintained |
Table 1: Effect of Metabolic Inhibitors on Hypericin Synthesis in Hypericum hookerianum . This table summarizes the impact of various metabolic inhibitors on the production of total hypericins, providing evidence for the polyketide pathway's role.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are crucial.
Protocol 1: Quantification of Hypericin by High-Performance Liquid Chromatography (HPLC)
This protocol provides a standard method for the quantification of hypericin in plant extracts.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile, methanol (B129727), and 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.0) in a ratio of 54:36:10 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 590 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of hypericin standard of known concentration in a suitable solvent (e.g., methanol). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Extract hypericin from the plant material using an appropriate solvent (e.g., methanol or ethanol). The extraction may be facilitated by sonication or other methods. Filter the extract through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Identify the hypericin peak in the chromatograms based on the retention time of the standard. Calculate the concentration of hypericin in the samples by comparing the peak area with the calibration curve.
Protocol 2: Isotopic Labeling to Trace Biosynthetic Precursors
Isotopic labeling is a powerful technique to definitively trace the incorporation of precursors into the final product.
General Workflow:
-
Precursor Selection: Choose a stable isotope-labeled precursor (e.g., ¹³C-labeled acetate or malonyl-CoA).
-
Administration: Introduce the labeled precursor to the biological system (e.g., plant cell cultures or whole plants).
-
Incubation: Allow sufficient time for the organism to metabolize the precursor and incorporate it into hypericin.
-
Extraction and Purification: Extract and purify hypericin from the biological material.
-
Analysis: Analyze the purified hypericin using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the extent and position of isotope incorporation. This data provides direct evidence of the biosynthetic pathway.
Visualizing the Pathways and Workflows
To provide a clearer understanding of the complex relationships and processes, the following diagrams have been generated using Graphviz.
Caption: Proposed biosynthetic pathways of hypericin.
Caption: General experimental workflow for pathway validation.
Conclusion
The biosynthesis of hypericin is a complex and fascinating area of plant secondary metabolism. While the polyketide origin of this potent molecule is well-established, the exact sequence of intermediates and the enzymatic machinery involved remain areas of active investigation. The traditional pathway, with this compound as a key intermediate, has been challenged by the emergence of the skyrin-mediated route. The initial excitement surrounding the Hyp-1 enzyme has been tempered by subsequent studies that question its direct role in hypericin synthesis.
For researchers and drug development professionals, a thorough understanding of these competing pathways is essential for efforts to engineer the production of hypericin in heterologous systems or to optimize its yield in its native producers. Future research, employing a combination of advanced analytical techniques, rigorous enzymatic assays, and genetic approaches, will be necessary to definitively map out the entire biosynthetic route to hypericin and to clarify the precise roles of this compound, skyrin, and the enzymes involved in their transformations.
References
A Comparative Analysis of the Antioxidant Potential of Emodinanthrone and Other Key Anthraquinones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of the antioxidant potential of Emodinanthrone and other prominent anthraquinones, including Emodin (B1671224), Aloe-emodin (B1665711), Rhein (B1680588), Chrysophanol (B1684469), and Physcion. By presenting experimental data, detailed methodologies, and visual representations of molecular pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships and therapeutic potential of these compounds.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of this compound and other selected anthraquinones has been evaluated using various in vitro assays. The following tables summarize the available quantitative data from multiple studies, providing a basis for comparative assessment. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Compound | IC50 (µM) | Source |
| Emodin | ~40 - 60 | [1] |
| Aloe-emodin | >100 | [2] |
| Rhein | >100 | [2] |
| Chrysophanol | Inactive / Pro-oxidant | [2] |
| Physcion | Not widely reported | |
| This compound (Anthrone) | ~62 | [2] |
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
| Compound | IC50 (µM) | Source |
| Emodin | Data not available in direct comparison | |
| Aloe-emodin | Data not available in direct comparison | |
| Rhein | Data not available in direct comparison | |
| Chrysophanol | Data not available in direct comparison | |
| Physcion | Data not available in direct comparison | |
| This compound (Anthrone) | Data not available in direct comparison |
Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay
| Compound | Activity (Compared to a standard) | Source |
| Emodin | Moderate reducing power | |
| Aloe-emodin | Moderate reducing power | |
| Rhein | Low reducing power | |
| Chrysophanol | Low to no reducing power | |
| Physcion | Data not available | |
| This compound (Anthrone) | Exhibited reducing power |
Table 4: Hydroxyl Radical (•OH) Scavenging Activity
| Compound | % Scavenging at 0.25 mg/mL | Source |
| Emodin | 41.8% | |
| Aloe-emodin | 16.6% | |
| Rhein | Pro-oxidant | |
| Chrysophanol | Pro-oxidant | |
| Physcion | Data not available | |
| This compound (Anthrone) | 26.2% |
Structure-Activity Relationship
The antioxidant activity of anthraquinones is intrinsically linked to their chemical structure, particularly the number and position of hydroxyl (-OH) groups on the anthraquinone (B42736) scaffold.
-
Hydroxyl Groups: The presence of hydroxyl groups is crucial for the radical scavenging activity. These groups can donate a hydrogen atom to neutralize free radicals.
-
Position of Hydroxyl Groups: The position of the -OH groups significantly influences the antioxidant potential. Studies suggest that anthraquinones with ortho- or meta-dihydroxy substitutions exhibit potent antioxidant activity. For instance, the superior hydroxyl radical scavenging activity of emodin can be attributed to its three hydroxyl groups.
-
Anthrone (B1665570) Form: this compound, the reduced form of emodin, demonstrates considerable antioxidant activity, in some cases comparable to or even exceeding that of its oxidized counterpart in certain assays. This is likely due to the presence of a reactive methylene (B1212753) group at C10, which can readily donate a hydrogen atom.
-
Other Substituents: The presence of other functional groups, such as methoxy (B1213986) groups (as in physcion) or carboxyl groups (as in rhein), can also modulate the antioxidant capacity, often by influencing the electron-donating ability of the molecule.
Molecular Mechanisms: The Nrf2 Signaling Pathway
A key mechanism underlying the antioxidant effects of some anthraquinones, particularly emodin, is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain activators, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating their transcription. These genes encode for crucial antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).
Emodin has been shown to induce the nuclear translocation of Nrf2 and upregulate the expression of HO-1 and other ARE-dependent genes. While the Nrf2-activating potential of other anthraquinones like aloe-emodin and rhein has been suggested, the extent and mechanism of their action in this pathway are less characterized compared to emodin.
Caption: Nrf2 Signaling Pathway Activation by Anthraquinones.
Experimental Protocols
The following are generalized protocols for the key antioxidant assays mentioned in this guide. It is crucial to consult the specific publications for the exact experimental conditions used to generate the cited data.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
Caption: DPPH Radical Scavenging Assay Workflow.
Protocol:
-
Prepare stock solutions of the test compounds (anthraquinones) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a microplate or cuvettes, add a fixed volume of the DPPH solution to varying concentrations of the test compounds.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at the wavelength of maximum absorbance of DPPH (typically around 517 nm).
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.
ABTS Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at a specific wavelength.
Protocol:
-
The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Aliquots of the test compounds at various concentrations are added to the ABTS•+ solution.
-
The mixture is incubated at room temperature for a defined period (e.g., 6 minutes).
-
The absorbance is measured at the appropriate wavelength.
-
The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.
Protocol:
-
The FRAP reagent is prepared by mixing acetate (B1210297) buffer, a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of ferric chloride (FeCl₃·6H₂O).
-
Aliquots of the test compounds are added to the FRAP reagent.
-
The mixture is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 30 minutes).
-
The absorbance of the colored product (ferrous-TPTZ complex) is measured at a specific wavelength (e.g., 593 nm).
-
The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of a standard antioxidant like ferrous sulfate (B86663) or Trolox.
Conclusion
The antioxidant potential of anthraquinones is a complex interplay of their structural features and their ability to interact with various biological pathways. Emodin consistently demonstrates significant antioxidant activity across multiple assays, which is, at least in part, mediated through the activation of the Nrf2 signaling pathway. This compound also exhibits notable antioxidant properties, highlighting the importance of the anthrone structure. Other anthraquinones such as aloe-emodin and rhein show moderate to low activity, while chrysophanol can even act as a pro-oxidant under certain conditions.
This comparative guide underscores the importance of a multi-assay approach to comprehensively evaluate the antioxidant potential of this class of compounds. Further research is warranted to elucidate the detailed mechanisms of action for a broader range of anthraquinones and to explore their therapeutic applications in diseases associated with oxidative stress.
References
Validation of Emodinanthrone as a specific substrate for AknX oxygenase
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of emodinanthrone as a specific substrate for the AknX oxygenase, supported by experimental data and comparative analysis.
The characterization of enzyme-substrate specificity is a cornerstone of biochemical research and drug discovery. AknX, an anthrone (B1665570) oxygenase from Streptomyces galilaeus, plays a crucial role in the biosynthesis of aklavinone, a precursor to clinically important anthracycline antibiotics.[1][2] While the natural substrate of AknX is presumed to be aklanonic acid anthrone, its instability and unavailability have necessitated the use of a reliable and specific alternative for enzymatic studies.[1][3] This guide presents evidence establishing this compound as a specific and effective substrate for AknX, enabling robust enzymatic assays and inhibitor screening.
Comparative Analysis of AknX Substrate Activity
Experimental data demonstrates that AknX efficiently catalyzes the conversion of this compound to the corresponding anthraquinone, emodin (B1671224).[1] This reaction can be conveniently monitored spectrophotometrically, providing a quantitative measure of enzyme activity. The specificity of this interaction is highlighted by kinetic studies, which reveal a defined Michaelis-Menten relationship.
In comparison to its natural, yet inaccessible, substrate, this compound serves as a practical and reliable tool for probing AknX function. Furthermore, when compared to substrates of homologous oxygenases, such as tetracenomycin F1 for TcmH, the use of this compound provides a specific system for studying AknX.
Quantitative Data Summary
The kinetic parameters for the oxidation of this compound by wild-type AknX and several of its mutants have been determined, providing a quantitative basis for its use as a substrate. The data, summarized in the table below, clearly indicates a high affinity and catalytic efficiency of the wild-type enzyme for this compound. Site-directed mutagenesis studies further validate the specificity, showing that alterations in key amino acid residues, such as W67F, significantly impact the enzyme's catalytic activity towards this compound.
| Enzyme | Vmax (nmol/min/mg) | Km (μM) | Vmax/Km |
| Wild-type AknX | 73.5 | 39.8 | 1.85 |
| R42K Mutant | 76.5 | 68.7 | 1.12 |
| C52S Mutant | 61.2 | 98.7 | 0.62 |
| W67F Mutant | 15.3 | 286 | 0.05 |
| R74K Mutant | 282 | 404 | 0.70 |
| H85A Mutant | 61.0 | 442 | 0.14 |
Experimental Protocols
A detailed methodology for the validation of this compound as an AknX substrate is provided below, based on established protocols.
AknX Oxygenase Activity Assay
This spectrophotometric assay measures the rate of emodin formation from this compound, catalyzed by AknX.
Materials:
-
Purified AknX enzyme
-
This compound
-
0.5 M Potassium phosphate (B84403) buffer (pH 6.5)
-
Ethylene (B1197577) glycol monomethyl ether
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 1.8 ml of 0.5 M potassium phosphate buffer (pH 6.5).
-
Add 1 ml of ethylene glycol monomethyl ether containing 0.2 µmol of this compound to the reaction mixture.
-
Initiate the reaction by adding the purified AknX enzyme solution.
-
Monitor the increase in absorbance at 490 nm at 30°C. This wavelength corresponds to the formation of emodin.
-
Calculate the reaction rate using the molecular extinction coefficient difference at 490 nm between this compound and emodin (Δε = 6.35 × 10³ M⁻¹cm⁻¹).
Kinetic Analysis
To determine the Michaelis-Menten constants (Km and Vmax), the AknX oxygenase activity assay is performed with varying concentrations of the substrate, this compound (typically ranging from 5 to 100 µM). The initial reaction rates are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation.
Visualizing the Process
To further clarify the experimental process and the enzymatic reaction, the following diagrams are provided.
Caption: Experimental workflow for AknX activity validation.
Caption: AknX-catalyzed oxidation of this compound.
References
Unraveling the Anti-Inflammatory Potential of Emodinanthrone and Its Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-inflammatory effects of Emodinanthrone (Emodin) and its key derivatives. This document summarizes quantitative experimental data, details methodologies for crucial experiments, and visualizes the underlying molecular pathways to facilitate objective evaluation and inform future research.
Emodin (B1671224), a naturally occurring anthraquinone, and its derivatives have long been recognized for their diverse pharmacological activities, with their anti-inflammatory properties being a focal point of extensive research. These compounds exert their effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators. This guide offers a comparative analysis of the anti-inflammatory potency of emodin and its common derivatives, including aloe-emodin, rhein, and chrysophanol, by presenting available quantitative data and outlining the experimental protocols used to generate these findings.
Comparative Anti-Inflammatory Activity
The anti-inflammatory efficacy of emodin and its derivatives is often evaluated by their ability to inhibit the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in cellular models of inflammation, commonly using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound | Target | Cell Line | Stimulus | IC50 / Inhibition | Reference |
| Emodin | NO Production | RAW 264.7 | LPS | IC50: ~20-40 µM | [1] |
| TNF-α Production | RAW 264.7 | LPS | Significant inhibition at 40 µM | [2] | |
| IL-6 Production | RAW 264.7 | LPS | Significant inhibition at 40 µM | [2] | |
| Aloe-Emodin | NO Production | RAW 264.7 | LPS | Dose-dependent inhibition (5-40 µM) | [3] |
| PGE2 Production | RAW 264.7 | LPS | Suppression at 40 µM | [3] | |
| Rhein | NO Production | RAW 264.7 | LPS | IC50: ~3.9 µg/mL | |
| TNF-α Production | RAW 264.7 | LPS | Inhibition of release | ||
| IL-6 Production | RAW 264.7 | LPS | Inhibition of release | ||
| Chrysophanol | NO Production | RAW 264.7 | LPS | Inhibition of production | |
| TNF-α Production | RAW 264.7 | LPS | Inhibition of production | ||
| IL-6 Production | RAW 264.7 | LPS | Inhibition of production | ||
| Emodin Azole Derivative (7e) | NO Production | RAW 264.7 | LPS | IC50: 1.35 µM | |
| Aloe-Emodin Derivative (2i) | NO Production | RAW 264.7 | LPS | IC50: 3.15 µM |
Note: The IC50 values and inhibitory concentrations presented in this table are sourced from different studies. Direct comparison should be made with caution as experimental conditions, such as cell density, LPS concentration, and incubation time, may vary between studies.
Key Signaling Pathways in Anti-Inflammatory Action
The anti-inflammatory effects of emodin and its derivatives are primarily mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the transcriptional regulation of a wide array of pro-inflammatory genes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for key in vitro assays used to evaluate the anti-inflammatory effects of this compound and its derivatives.
Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay quantifies the amount of nitrite (B80452), a stable product of NO, in cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of emodin or its derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce inflammation.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid) in a new 96-well plate.
-
Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.
Measurement of TNF-α and IL-6 Production by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific cytokines like TNF-α and IL-6 in cell culture supernatants.
Protocol:
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants (collected from LPS-stimulated cells treated with emodin/derivatives) and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Quantification: Calculate the cytokine concentration from the standard curve.
Western Blot Analysis for NF-κB Activation
Western blotting is used to detect the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key indicator of NF-κB activation.
Protocol:
-
Cell Treatment and Lysis: Treat cells as described for the NO assay. After stimulation, wash the cells with ice-cold PBS and lyse them to separate cytoplasmic and nuclear fractions using a commercial kit or standard biochemical fractionation protocols.
-
Protein Quantification: Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate 20-40 µg of protein from each fraction on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the NF-κB p65 subunit overnight at 4°C. Also, use antibodies for cytoplasmic (e.g., β-actin or GAPDH) and nuclear (e.g., Lamin B1 or Histone H3) markers as loading controls.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative amount of p65 in the cytoplasmic and nuclear fractions. An increase in nuclear p65 indicates NF-κB activation.
References
- 1. Attenuation of Inflammation by Emodin in Lipopolysaccharide-induced Acute Kidney Injury via Inhibition of Toll-like Receptor 2 Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emodin Protects Against Lipopolysaccharide-Induced Acute Lung Injury via the JNK/Nur77/c-Jun Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of secreted TNF and IL-6 by ELISA [bio-protocol.org]
Assessing the Specificity of Emodin's Biological Targets: A Comparative Guide
Introduction
Emodin (B1671224) (6-methyl-1,3,8-trihydroxyanthraquinone) is a naturally occurring anthraquinone (B42736) with a wide range of reported biological activities, including anti-inflammatory, anti-cancer, and antiviral effects.[1] Its therapeutic potential is attributed to its ability to modulate multiple signaling pathways and interact with various protein targets. Emodinanthrone is the direct biosynthetic precursor to emodin, being enzymatically oxidized to form emodin. Due to a lack of extensive research on the specific biological targets of this compound, this guide focuses on the well-characterized targets of emodin, providing a comparative analysis of its specificity against key protein families.
This guide provides a comparative assessment of emodin's inhibitory activity against its primary kinase targets, alongside other known inhibitors. We also explore its role as an activator of the Nrf2 pathway. Detailed experimental protocols and visual representations of key pathways and workflows are included to support researchers in drug discovery and development.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory potency of emodin and selected comparator compounds against key protein kinase targets.
Table 1: Inhibition of Casein Kinase 2 (CK2)
| Compound | IC50 (µM) | Kinase Assay Conditions | Reference |
| Emodin | 2 | Cell-free assay | [2] |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | 0.9 (rat liver CK2), 1.6 (human recombinant CK2) | Cell-permeable | |
| CX-4945 (Silmitasertib) | 0.001 | Cell-free assay | |
| DMAT (2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) | Not specified, potent inhibitor | Cell-permeable |
Table 2: Inhibition of Other Protein Kinases by Emodin
| Kinase Target | IC50 (µM) | Reference |
| p56lck Tyrosine Kinase | 18.5 | [3] |
Table 3: Cytotoxic Activity of Emodin against Various Cancer Cell Lines
| Cell Line | IC50 (µM) | Duration of Treatment | Reference |
| NCI-H-520 | 18 | 72 h | |
| NCI-H-460 | 64 | 72 h | |
| A-549 | 54 | 72 h | |
| HepG2 | 12.79 (µg/mL) | Not specified | [2] |
| OVCAR-3 | 25.82 (µg/mL) | Not specified | [2] |
| HeLa | 12.14 (µg/mL) | Not specified |
Table 4: Comparative Activity of Protein Kinase C (PKC) Inhibitors
| Compound | Target PKC Isoforms | IC50/Ki (nM) | Reference |
| Sotrastaurin (AEB071) | Pan-PKC (potent on α, β, θ) | Ki: 0.95 (PKCα), 0.64 (PKCβ), 0.22 (PKCθ) | |
| Enzastaurin (LY317615) | Selective for PKCβ | IC50: 6 (PKCβ), 39 (PKCα), 83 (PKCγ), 110 (PKCε) | |
| Ruboxistaurin (LY333531) | Selective for PKCβ1 and β2 | IC50: 4.7 (PKCβ1), 5.9 (PKCβ2) |
Table 5: Nrf2 Pathway Activators
| Compound | Activity | Comments | Reference |
| Emodin | Activator | Promotes Nrf2 transactivation | |
| Sulforaphane | Potent Activator | Widely studied phytochemical | |
| Curcumin | Activator | Natural compound with multiple activities |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent assay to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
-
Compound Preparation:
-
Dissolve the test compound (e.g., Emodin) and comparator compounds in 100% DMSO to create stock solutions.
-
Perform serial dilutions of the stock solutions in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted compound or vehicle control (DMSO in assay buffer) to the wells of a white, opaque 384-well plate.
-
Add 10 µL of a 2x kinase/substrate mixture (containing the purified kinase, such as CK2 or PKC, and its specific peptide substrate in kinase assay buffer) to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 10 µL of a 2x ATP solution to each well. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Terminate the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and initiates a luciferase/luciferin reaction that produces a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Nrf2 Transcription Factor Activity Assay (ELISA-based)
This protocol describes a method to quantify the activation of Nrf2 in nuclear extracts.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HepG2) in a suitable culture dish and allow them to adhere overnight.
-
Treat the cells with the test compound (e.g., Emodin, Sulforaphane) at various concentrations for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Nuclear Extract Preparation:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells using a hypotonic buffer to release the cytoplasmic contents.
-
Centrifuge the lysate to pellet the nuclei.
-
Extract the nuclear proteins from the pellet using a high-salt nuclear extraction buffer.
-
Determine the protein concentration of the nuclear extracts using a standard protein assay (e.g., BCA assay).
-
-
Nrf2 DNA Binding Assay:
-
Use a 96-well plate pre-coated with a double-stranded DNA oligonucleotide containing the consensus binding site for Nrf2 (Antioxidant Response Element - ARE).
-
Add equal amounts of nuclear extract protein from each treatment group to the appropriate wells.
-
Incubate the plate for 1-2 hours at room temperature to allow active Nrf2 to bind to the ARE sequence.
-
Wash the wells to remove unbound proteins.
-
Add a primary antibody specific for the DNA-bound form of Nrf2 to each well and incubate for 1 hour at room temperature.
-
Wash the wells and add an HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the wells and add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Compare the absorbance values of the treated samples to the vehicle control to determine the relative increase in Nrf2 DNA binding activity.
-
Plot the Nrf2 activity against the compound concentration to generate a dose-response curve and determine the EC50 value (the concentration that elicits 50% of the maximal response).
-
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
Caption: Emodin competitively inhibits the ATP-binding site of Casein Kinase 2 (CK2).
Caption: Workflow for assessing the specificity of a kinase inhibitor.
References
Safety Operating Guide
Safeguarding Laboratory and Environment: Proper Emodinanthrone Disposal Procedures
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Emodinanthrone, an anthraquinone (B42736) derivative, requires careful and informed handling for its disposal. This guide delivers essential, procedural information for the safe and compliant disposal of this compound, fostering a secure research environment.
Immediate Safety and Hazard Information
Prior to initiating any disposal protocol, it is critical to recognize the hazards associated with this compound and utilize appropriate personal protective equipment (PPE). This compound is classified as a substance that causes skin and serious eye irritation, and may cause an allergic skin reaction.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specific Recommendation |
| Hand Protection | Wear protective gloves. |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles. |
| Body Protection | Wear a laboratory coat or other protective clothing. |
All handling of this compound waste should occur in a well-ventilated area, preferably within a designated fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol for this compound
The guiding principle for this compound disposal is to treat it as hazardous waste.[1] Under no circumstances should it be disposed of down the drain or in regular trash receptacles.[1]
-
Waste Identification and Segregation:
-
All waste materials containing this compound must be clearly identified. This includes the pure compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials.
-
This waste must be segregated from other laboratory waste streams to prevent inadvertent and potentially hazardous reactions.
-
-
Containerization:
-
Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers mandated by your institution and local regulations.
-
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area. This area should be well-ventilated and away from incompatible materials.
-
Adhere to your institution's guidelines regarding the maximum volume and accumulation time for hazardous waste.
-
-
Spill Management:
-
In the event of a spill, wear appropriate PPE.
-
For solid this compound, gently sweep the material to avoid creating dust and place it into the hazardous waste container.
-
For liquid spills, use an inert absorbent material to contain and collect the waste. Place the used absorbent material into the hazardous waste container.
-
Thoroughly decontaminate the spill area and any equipment used for cleanup. All cleanup materials should be disposed of as hazardous waste.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Ensure all necessary documentation, such as a hazardous waste manifest, is completed accurately.
-
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Comprehensive Safety and Handling Guide for Emodinanthrone
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of Emodinanthrone. It is intended for laboratory personnel, including researchers, scientists, and professionals in drug development, to foster a culture of safety and ensure regulatory compliance.
Disclaimer: No comprehensive Safety Data Sheet (SDS) for this compound is publicly available. The following guidance is based on the safety profiles of structurally similar and related compounds, such as Emodin and other anthraquinones. It is critical to handle this compound with a high degree of caution, assuming it may possess hazards similar to or greater than its analogues. Always consult the supplier-specific SDS upon receipt of the chemical.
Hazard Identification and Summary
This compound is an anthraquinone (B42736) and a precursor to Emodin.[1][2] Based on data from related compounds, this compound should be treated as a hazardous substance. Potential hazards include:
-
Skin Irritation: May cause skin irritation upon contact.[3]
-
Serious Eye Irritation: Contact may cause serious eye irritation.[3]
-
Respiratory Tract Irritation: Inhalation of dust can irritate the respiratory system.[4]
-
Sensitization: May cause an allergic skin reaction with repeated contact.
-
Potential Carcinogenicity: Some anthraquinone derivatives are suspected carcinogens.
-
Combustible Dust: Like many fine organic powders, it can form explosive mixtures in the air.
Personal Protective Equipment (PPE)
The primary method of exposure control is the use of engineering controls, such as a certified chemical fume hood. The following PPE is mandatory to supplement these controls and ensure personal safety.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact and potential sensitization. |
| Eye & Face Protection | Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be used where splashing is a risk. | To protect against dust particles and potential eye irritation. |
| Body Protection | A fully buttoned laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved particulate respirator (e.g., N95) is required when handling the solid compound outside of a chemical fume hood or when dust generation is likely. | To prevent the inhalation of fine dust particles. |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is crucial for minimizing risk. The following step-by-step protocol outlines the safe handling process from preparation to post-handling procedures.
1. Preparation and Pre-Handling:
-
Ensure a calibrated analytical balance is located inside a chemical fume hood or a ventilated balance enclosure.
-
Verify that an emergency eyewash station and safety shower are accessible and operational.
-
Prepare all necessary equipment, including spatulas, weighing paper, and labeled receiving containers, within the fume hood.
-
Don all required PPE as specified in the table above.
2. Weighing and Aliquoting:
-
Perform all manipulations of solid this compound within a chemical fume hood to minimize inhalation exposure.
-
Use anti-static weighing paper or boats to prevent the dispersal of the powder.
-
Handle the compound gently to minimize dust generation.
3. Dissolution:
-
If preparing a solution, add the solvent to the weighed solid slowly to prevent splashing.
-
Ensure the chosen solvent is compatible with the experimental protocol and subsequent disposal methods.
4. Post-Handling and Storage:
-
Thoroughly clean all equipment used for handling.
-
Wipe down the work area within the fume hood with a suitable cleaning agent.
-
Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Caption: Workflow for the safe handling and disposal of this compound.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
| Incident | First Aid / Spill Response |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. If skin irritation or a rash develops, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Minor Spill | For small spills of solid material, carefully sweep or vacuum the powder, avoiding dust generation. Place the collected material into a sealed, labeled container for hazardous waste disposal. |
| Major Spill | Evacuate the area and alert personnel. Wear appropriate PPE, including respiratory protection. Contain the spill and clean it up using methods that do not generate dust. Prevent the material from entering drains. |
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound and any contaminated disposable materials (e.g., weighing paper, gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and labeled hazardous waste container. Do not mix with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.
2. Container Management:
-
Keep waste containers securely closed except when adding waste.
-
Label containers clearly with "Hazardous Waste" and the full chemical name "this compound".
3. Storage and Pickup:
-
Store waste containers in a designated and secure satellite accumulation area.
-
Contact your institution's EHS office to arrange for the pickup and final disposal of the hazardous waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
